molecular formula C10H15NO2S B2363585 Methyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 349662-74-4

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No.: B2363585
CAS No.: 349662-74-4
M. Wt: 213.3
InChI Key: HMQYLLAFKIOSMU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate (CAS 349662-74-4) is a high-value chemical intermediate belonging to the privileged 2-aminothiophene scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the synthesis of diverse pharmacologically active molecules. The 2-aminothiophene core is recognized for its wide spectrum of biological activities, with recent research highlighting its potent antiproliferative and tumor-selective properties . Specifically, derivatives sharing this core structure have demonstrated pronounced anti-proliferative activity in the nanomolar range with high selectivity indices against certain sensitive tumor cell lines, suggesting potential applications in developing novel anticancer agents . Beyond oncology research, this ester derivative is integral to explorations across multiple therapeutic areas. The 2-aminothiophene scaffold is extensively documented in the development of compounds with antiviral, antibacterial, antifungal, and antiprotozoal activities . Its synthesis typically follows well-established routes such as the Gewald reaction, allowing for efficient and modular preparation . Researchers utilize this compound to generate targeted chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)6-5-14-8(11)7(6)9(12)13-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYLLAFKIOSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349662-74-4
Record name methyl 2-amino-4-tert-butylthiophene-3-carboxylate
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Foundational & Exploratory

Stereoelectronic Modulation in Heterocyclic Frameworks: A Technical Guide to Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Scientists. Compound Identity: Methyl 2-amino-4-tert-butylthiophene-3-carboxylate (CAS: 349662-74-4),[1].

As highly substituted heterocyclic building blocks continue to dominate modern drug discovery, the 2-aminothiophene scaffold stands out as a privileged pharmacophore. Specifically, Methyl 2-amino-4-tert-butylthiophene-3-carboxylate provides an exceptional balance of steric shielding and electronic tunability. This whitepaper systematically breaks down the physicochemical properties, structural advantages, and the self-validating synthetic methodology required to reliably produce and utilize this molecule in advanced therapeutic research.

Physicochemical Profile & Stereoelectronic Architecture

The utility of this specific thiophene derivative stems from its "push-pull"


-electron system coupled with extreme steric bulk at the C4 position. The electron-donating primary amine at C2 (

effect) and the electron-withdrawing methyl ester at C3 (

effect) create a polarized aromatic core.

The introduction of the bulky tert-butyl group at C4 fundamentally alters the molecule's behavior. It induces intense


 strain against the adjacent ester, locking the C3 carbonyl into a restricted conformational space. This restricted rotation is crucial in medicinal chemistry for forcing downstream derivatives (such as thienopyrimidines) into active-site-compatible geometries.
Quantitative Data Summary
PropertyValueCausality / Relevance
Chemical Formula

Fundamental identity.
Molecular Weight 213.30 g/mol Optimal low-MW precursor for Lipinski’s Rule of 5 compliance.
CAS Registry Number 349662-74-4Global chemical database tracking,[1].
LogP (Estimated) ~2.9The lipophilic tert-butyl group highly enhances membrane permeability.
H-Bond Donors 1 (

)
Amine group capable of bidentate interaction in kinase hinge regions.
H-Bond Acceptors 3 (O, O, N/S)Ester carbonyl acts as a locked, predictable H-bond acceptor.
Regioselectivity Blocked C4Directs subsequent electrophilic aromatic substitution exclusively to C5.

Mechanistic Mastery: The Regioselective Gewald Synthesis

The most efficient pathway to highly substituted 2-aminothiophenes is the [2]. However, the specific substitution pattern of this target requires a highly deliberate choice of starting materials.

To achieve a 4-tert-butyl substitution, pinacolone (3,3-dimethyl-2-butanone) is utilized as the ketone. Pinacolone possesses an extreme asymmetric enolization profile: one


-carbon is fully substituted (the tert-butyl group), possessing zero enolizable protons, while the other is a simple methyl group. This asymmetry is the causal driver of the reaction's absolute regioselectivity[3]. The initial Knoevenagel-Cope condensation can only occur at the methyl position, eliminating the complex regioisomer mixtures that typically plague aliphatic ketone Gewald reactions[3].

Recent reveal that following the condensation step, the intermediate opens elemental sulfur to form a transient polysulfide chain[4],[5]. The cyclization of the specific monosulfide intermediate acts as a thermodynamic funnel, driving the entire complex equilibrium into the stable, aromatic 2-aminothiophene product[6].

GewaldMechanism K Pinacolone (3,3-dimethyl-2-butanone) C Knoevenagel-Cope Condensation K->C M Methyl Cyanoacetate (Active Methylene) M->C I α,β-Unsaturated Nitrile Intermediate C->I -H2O P Polysulfide Opening & Intramolecular Cyclization I->P S Elemental Sulfur (S8) + Morpholine Base S->P T Methyl 2-amino-4-tert-butyl thiophene-3-carboxylate P->T Tautomerization

Gewald synthesis pathway for methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

Self-Validating Synthetic Methodology

To guarantee reproducibility and maximize yield, the protocol below treats the synthesis not as a basic recipe, but as a series of mechanistically verified gates.

Reagents Required:

  • Pinacolone (1.0 equiv)

  • Methyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (

    
    , finely powdered, 1.1 equiv)
    
  • Morpholine (1.2 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Protocol:

  • Knoevenagel Initiation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve pinacolone and methyl cyanoacetate in absolute ethanol.

    • Causality & Trust: Using absolute ethanol prevents premature hydrolysis of the ester group.

  • Base Addition & Thermal Control: Add morpholine dropwise at room temperature. The reaction will gently exotherm. Stir for 30 minutes.

    • Validation (IPC): A small aliquot pulled for Thin-Layer Chromatography (TLC) should confirm the disappearance of the methyl cyanoacetate and the formation of the highly UV-active

      
      -unsaturated nitrile intermediate[2]. Do not proceed to step 3 until this is validated.
      
  • Sulfur Cascade Initiation: Introduce finely powdered elemental sulfur in a single portion.

    • Causality: Powdered

      
       maximizes surface area. Flake sulfur will stall the reaction, leaving unreacted intermediates that poison the final crystallization[6].
      
  • Thermodynamic Funneling: Elevate the temperature to 50–60 °C and stir for 12 hours.

    • Trust: Do not exceed 65 °C. Excessive heat induces nucleophilic degradation and scrambling of the polysulfide intermediates, leading to untreatable polymeric tars rather than the required unimolecular cyclization[4],[6].

  • Isolation & Crystallization: Cool the mixture to 0 °C to force precipitation. Filter the crude solid, washing with ice-cold ethanol to remove residual morpholine and unreacted sulfur. Recrystallize from hot methanol to yield analytically pure pale-yellow crystals.

Downstream Pharmacophore Engineering

The true value of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate lies in its versatility as a starting node for complex drug discovery programs. The proximity of the primary amine and the methyl ester makes this an ideal precursor for fused bicyclic systems[7].

Downstream Core Methyl 2-amino-4-tert-butyl thiophene-3-carboxylate R1 Formamide / Δ (Cyclization) Core->R1 R2 NaOH / EtOH (Saponification) Core->R2 R3 Isocyanates (Urea Formation) Core->R3 P1 Thieno[2,3-d]pyrimidines (Kinase Inhibitors) R1->P1 P2 3-Carboxylic Acid (Amidation Precursor) R2->P2 P3 Thiophene-Ureas (Allosteric Modulators) R3->P3

Downstream derivatization pathways for 2-aminothiophene pharmaceutical scaffolds.

  • Thieno[2,3-d]pyrimidines: By refluxing the compound in formamide, the amine and ester act synergistically to cyclize into a pyrimidine ring[7]. The tert-butyl group translates into a bulky projection on the fused ring, frequently used to occupy deep hydrophobic pockets in ATP-competitive kinase inhibitors.

  • Thiophene-Ureas: Direct reaction of the C2-amine with aryl isocyanates yields asymmetric ureas. The adjacent ester acts as an internal hydrogen bond acceptor, stabilizing a rigid planar conformation highly prized in the development of allosteric modulators for G-protein coupled receptors (GPCRs).

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry (ACS). Sharma, J. et al., 2024.[Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie (Springer). Buchstaller, H.-P. et al., 2001.[Link]

Sources

The Architect’s Bioisostere: Therapeutic Engineering of 2-Amino-4-tert-butylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiophene scaffold represents one of the most privileged and versatile building blocks in modern medicinal chemistry. By introducing sterically demanding, highly lipophilic groups—specifically, a tert-butyl moiety at the C4 position—researchers unlock a specialized synthon capable of targeting deep hydrophobic pockets in pathological kinases. As a Senior Application Scientist, I have structured this technical whitepaper to decode the structural biology, synthesis, and therapeutic exploitation of 2-amino-4-tert-butylthiophene-3-carboxylate derivatives, with a sharp focus on their role as precursors to the ultra-potent thieno[2,3-d]pyrimidines.

Structural Biology & The "tert-Butyl Advantage"

Replacing a classical phenyl ring with a thiophene bioisostere fundamentally alters the electron density and binding geometry of a drug molecule. While the thiophene core provides enhanced metabolic stability, the precise substitution pattern dictates target affinity.

In the case of 2-amino-4-tert-butylthiophene-3-carboxylates , the massive tert-butyl group introduces a dual-purpose structural modification:

  • Conformational Locking: The sheer steric bulk of the tert-butyl group severely limits the rotational degrees of freedom of the surrounding functional groups, locking the molecule into a bioactive conformation prior to target engagement.

  • Hydrophobic Anchoring: In the ATP-binding cleft of oncogenic kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, the tert-butyl moiety perfectly complements deep hydrophobic sub-pockets. This displaces highly ordered water molecules, resulting in a tremendous entropic gain in binding affinity.

Furthermore, the 3-carboxylate ester serves as the indispensable electrophilic handle for downstream annulation (cyclization) with urea or formamide, yielding the highly sought-after thieno[2,3-d]pyrimidine pharmacophore .

Quantitative Efficacy: Pharmacological Profiling

The transition from a mere 2-aminothiophene building block to a complex tricyclic or bicyclic therapeutic agent drastically enhances clinical viability. Below is a summarized evaluation of these scaffolds across multiple therapeutic domains.

Pharmacological Activity of Thiophene & Thienopyrimidine Architectures
Scaffold ArchitectureFunctional ModificationTarget Enzyme / ReceptorBiological Activity (GI₅₀ / IC₅₀)Primary Therapeutic Application
Thieno[2,3-d]pyrimidine 4-tert-butylEGFR Kinase15 – 45 nMOncology (Breast / Lung Cancers)
Thieno[2,3-d]pyrimidine 3-carboxamide, 4-arylVEGFR-2 Kinase< 100 nMAnti-angiogenesis
2-Aminothiophene N-acylurea derivativeANO1 Channel~ 1.2 µMOncology (Glioblastoma)
2-Aminothiophene 5-ethyl, N-(2-nitroanilino)Benzodiazepine SiteHigh Affinity (K_i < 50 nM)CNS / Neurological Disorders
2-Aminothiophene Benzyl-ester (Tinoridine)Cyclooxygenase (COX)Clinically DosedAnti-inflammatory (NSAID)

(Data assimilated from established NCI screenings and thienopyrimidine biological activity databases .)

Workflow Logic & Target Inhibition Modeling

To fully grasp the development cycle, one must visualize both the synthetic genesis of the molecule and its ultimate biological destination.

GewaldMechanism Ketone Pinacolone (tert-butyl methyl ketone) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Ethyl Cyanoacetate Nitrile->Knoevenagel Base Morpholine Catalyst (pKa ~8.3) Base->Knoevenagel Sulfur Elemental Sulfur (S8) Knoevenagel->Sulfur α,β-unsaturated nitrile Product Ethyl 2-amino-4-tert-butylthiophene- 3-carboxylate Sulfur->Product Tautomerization Cyclization Microwave Annulation (Formamide, 220°C) Product->Cyclization Drug Thieno[2,3-d]pyrimidine (Kinase Inhibitor) Cyclization->Drug

Synthetic logic of the 2-aminothiophene scaffold via the robust Gewald reaction cascade.

Pathway Drug Thienopyrimidine Derivative EGFR EGFR Kinase Domain Drug->EGFR Competitive ATP Blockade Apoptosis Apoptotic Machinery Drug->Apoptosis Restored Apoptosis PI3K PI3K / AKT Pathway EGFR->PI3K Activating Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Activating Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Cell Survival MAPK->Proliferation Mitogenic Signal

Disruption of oncogenic EGFR signaling pathways via thienopyrimidine competitive inhibition.

Validated Experimental Methodologies

The following methods prioritize mechanistic understanding. Do not view these as rigid recipes, but as highly orchestrated thermodynamic sequences. These methodologies feature embedded validation metrics, ensuring a self-validating system that isolates failure points rapidly .

Protocol 1: One-Pot Gewald Synthesis of Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate

Rationale: The Gewald reaction is an atom-economical condensation of a ketone, an activated nitrile, and sulfur. The choice of base and the rate of sulfur addition determine the fidelity of the final cyclization.

  • Substrate Preparation & Dehydration: In a flame-dried, round-bottom flask, combine pinacolone (tert-butyl methyl ketone, 1.0 equiv) and ethyl cyanoacetate (1.0 equiv) in absolute ethanol. Causality Check: Absolute ethanol is mandatory. Ambient moisture easily hydrolyzes the delicate ester group of the cyanoacetate, preventing downstream annulation.

  • Catalytic Initiation: Add morpholine (1.0 equiv) dropwise under continuous stirring at 25°C. Causality Check: Morpholine (pKa ~8.3) provides the exact basicity required to deprotonate the highly acidic α-carbon of the cyanoacetate without triggering destructive side reactions (like saponification) common with robust inorganic bases.

  • Knoevenagel Condensation & Validation: Stir for 2 hours. Self-Validation Check: Extract a 10 µL aliquot, quench in 1 mL ethyl acetate, and evaluate via Thin Layer Chromatography (TLC, Hexane:EtOAc 4:1). The disappearance of the ketone/nitrile and the emergence of a highly UV-active intermediate spot validate the formation of the α,β-unsaturated nitrile. Proceed only when this spot dominates.

  • Sulfur Insertion & Cyclization: Elevate the temperature to 50–60 °C. Add elemental sulfur (S₈, 1.1 equiv) progressively in three equal portions over 1 hour. Causality Check: Step-wise, slow addition is critical. Rapid sulfur dumping encourages uncontrolled polysulfide chains, poisoning the intermediate and crashing overall yield.

  • Isolation & Verification: Cool the reaction mixture steadily to 0 °C to force product crystallization. Filter the precipitate and wash with cold ethanol. Self-Validation Check: The isolated solid must be a distinct pale-yellow crystalline powder. Final identity is confirmed via ¹H-NMR (CDCl₃)—specifically observing a massive, unmistakable 9H singlet at ~1.3 ppm representing the localized tert-butyl group.

Protocol 2: Microwave-Assisted Annulation to the Thienopyrimidine Pharmacophore

Rationale: To convert the building block into a potent kinase inhibitor (5-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one), we employ a high-temperature formamide annulation. Due to the thermal sensitivity of the thiophene ring, classical reflux techniques often result in severe degradation and low yields.

  • Reagent Loading: Suspend the purified ethyl 2-amino-4-tert-butylthiophene-3-carboxylate (1.0 equiv) in a vast excess of formamide (acting concurrently as the solvent and the electrophilic reactant) within a specialized microwave reactor vial.

  • Microwave Irradiation: Irradiate the mixture at exactly 220 °C for 20 minutes . Causality Check: In leading research hubs (like those across Japan optimizing green chemistry), microwave irradiation is preferred because it achieves instantaneous, localized dielectric heating. This rapidly bridges the activation energy required to form the intermediate formamidine and drives cyclization before the parent structure undergoes thermal decomposition.

  • Quenching & Purification: Rapidly cool the reactor vessel using compressed air. Pour the organic mixture into a volume of ice-cold water. Self-Validation Check: A stark white solid should immediately precipitate. If an oily biphasic layer forms, it indicates formamide degradation or incomplete cyclization. Filter the solid, extract with methanol/chloroform, dry over anhydrous sodium sulfate, and evaporate to furnish the clinically relevant thienopyrimidine derivative.

Summary & Strategic Outlook

The engineering of 2-amino-4-tert-butylthiophene-3-carboxylate derivatives acts as a gateway methodology into advanced drug discovery. By understanding the causal relationship between steric bulk (the tert-butyl group) and kinase hydrophobic pocket engagement, researchers can confidently deploy the Gewald reaction to synthesize vast, targeted libraries. Careful stewardship of reaction conditions—particularly base selection and microwave-assisted cyclization—ensures self-validating, scalable platforms for oncology, CNS, and inflammatory disease programs.

References
  • The Chemistry of Thienopyrimidines - ResearchGate.

  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives - BenchChem.

  • Gewald Reaction - Organic Chemistry Portal.

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI.

  • EP1724268A1 - Compound having TGF-beta inhibitory activity and pharmaceutical composition containing same - Google Patents.

A Comprehensive Guide to the Synthesis of Polysubstituted 2-Aminothiophenes: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] This guide provides an in-depth exploration of the synthetic methodologies for constructing polysubstituted 2-aminothiophenes, with a primary focus on the seminal Gewald reaction. We will delve into the mechanistic underpinnings of this and other key reactions, present detailed experimental protocols, and offer a comparative analysis of various synthetic strategies. Furthermore, this guide will highlight modern advancements, including microwave-assisted synthesis and the use of green chemistry principles, to provide a comprehensive resource for researchers in the field.

Introduction

The 2-aminothiophene core is a privileged heterocyclic motif, forming the structural basis for numerous pharmaceuticals, agrochemicals, and dyes.[4][5][6] Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][3][6] The versatility of the 2-aminothiophene scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of these valuable compounds, however, is not without its challenges. The development of efficient, versatile, and sustainable methods for the construction of polysubstituted 2-aminothiophenes remains an active area of research. This guide aims to provide a comprehensive overview of the most important synthetic routes, with a particular emphasis on the widely employed Gewald reaction and its modern variations.

The Gewald Reaction: The Cornerstone of 2-Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multi-component reaction that has become the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[7][8][9] The classical reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[8][10][11]

The Classical Gewald Three-Component Reaction

Mechanism and Key Intermediates

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps.[8][10][12]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][12] This step forms a stable α,β-unsaturated nitrile intermediate.[8][10]

  • Michael Addition of Sulfur: Elemental sulfur, often in its S8 crown form, is activated by the base and adds to the β-position of the unsaturated nitrile via a Michael-type addition. The exact mechanism of sulfur addition is complex and may involve the formation of polysulfide intermediates.[9]

  • Ring Closure and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. Subsequent tautomerization leads to the formation of the aromatic 2-aminothiophene ring.[8][10]

.

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Imino_Intermediate Iminothiophene Intermediate Cyclization->Imino_Intermediate Tautomerization Tautomerization Imino_Intermediate->Tautomerization Product Polysubstituted 2-Aminothiophene Tautomerization->Product

Caption: Generalized Mechanism of the Gewald Reaction.

Experimental Protocol for a Representative Gewald Reaction

This protocol describes a general procedure for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from butan-2-one, ethyl cyanoacetate, and sulfur.

  • Materials:

    • Butan-2-one (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • Elemental sulfur (12 mmol)

    • Ethanol or Methanol (20-30 mL)

    • Morpholine or Triethylamine (10-20 mol%)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the butan-2-one, ethyl cyanoacetate, and elemental sulfur.[9]

    • Add the solvent (ethanol or methanol) to the flask.[9]

    • Add the base (morpholine or triethylamine) to the reaction mixture.[9]

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

Advantages and Limitations

The classical Gewald reaction offers several advantages:

  • Atom Economy: It is a multi-component reaction that combines three starting materials in a single step, leading to high atom economy.[13]

  • Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be used, allowing for the synthesis of a diverse library of 2-aminothiophenes.[14]

  • Mild Reaction Conditions: The reaction is often carried out under mild conditions, making it compatible with various functional groups.[14]

However, the classical method also has some limitations:

  • Limited Reactivity of Certain Substrates: Aryl ketones can show limited reactivity under standard conditions.[12]

  • Long Reaction Times: Some reactions may require prolonged heating to achieve good yields.[7]

  • Use of Organic Solvents: The use of volatile and potentially hazardous organic solvents is a drawback from an environmental perspective.[5]

Variations and Improvements of the Gewald Reaction

To address the limitations of the classical Gewald reaction, numerous modifications and improvements have been developed.

Use of Different Catalysts

The choice of catalyst can significantly influence the reaction rate and yield.[15] While organic bases like morpholine and triethylamine are commonly used, other catalytic systems have been explored:[9]

  • Homogeneous Catalysts: L-proline has been shown to be an efficient and environmentally friendly catalyst for the Gewald reaction, promoting both the Knoevenagel condensation and sulfur addition steps.[5]

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-ZnO and KF-Alumina, simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.[13][15]

  • Ionic Liquids: Ionic liquids have been used as both solvents and catalysts in the Gewald reaction, often leading to improved yields and easier product isolation.[16]

Catalyst TypeCatalystSubstrates (Ketone/Aldehyde + Active Methylene Compound)SolventTemp. (°C)TimeYield (%)
HomogeneousL-Proline (10 mol%)Cyclohexanone + MalononitrileDMF603h84
HomogeneousTriethylamineCyclohexanone + Ethyl CyanoacetateWaterRT12h95
Heterogeneousnano-ZnO (2.5 mol%)Cyclohexanone + MalononitrileSolvent-free1006h86

Table adapted from a comparative guide on catalysts in the Gewald reaction.[15] Note: Yields are for the isolated product. RT = Room Temperature.

Microwave-Assisted and Solvent-Free Conditions

Microwave irradiation has emerged as a powerful tool to accelerate the Gewald reaction, significantly reducing reaction times and often improving yields.[17][18] Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing the green credentials of the reaction.[7][19]

.

Microwave_Gewald Figure 2: Workflow for Microwave-Assisted Gewald Synthesis Start Combine Reactants: Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base Microwave Microwave Irradiation (e.g., 50°C, 30 min) Start->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product Pure Polysubstituted 2-Aminothiophene Purification->Product

Caption: Workflow for Microwave-Assisted Gewald Synthesis.

Ultrasound-Promoted Synthesis

Ultrasound irradiation has also been successfully employed to promote the Gewald reaction, particularly in aqueous media.[20] This method offers rapid reaction times, often within minutes, and a simple workup, as the products frequently precipitate directly from the reaction mixture.[20]

Beyond Gewald: Alternative Synthetic Routes

While the Gewald reaction is the most prominent method for synthesizing 2-aminothiophenes, several other valuable synthetic routes exist.

From α-Haloketones and Thioamides

This method provides a regioselective route to 2,4-disubstituted or 2,4,5-trisubstituted thiophenes. The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular condensation to form the thiophene ring.

Copper-Catalyzed Cyclization of Alkynoates with Thioamides

A more recent development involves the copper(II)-catalyzed addition and oxidative cyclization of thioamides with alkynoates. This method offers a direct route to polysubstituted 2-aminothiophenes in moderate to excellent yields under an air atmosphere.

Applications in Drug Discovery and Materials Science

The 2-aminothiophene scaffold is a key component in a wide range of biologically active molecules and functional materials.

  • Medicinal Chemistry: Derivatives of 2-aminothiophene have shown promise as anticancer agents, kinase inhibitors, antimicrobial compounds, and modulators of G-protein coupled receptors.[1][2][21] For instance, the thieno[2,3-d]pyrimidine core, readily synthesized from 2-aminothiophene precursors, is a prominent class of kinase inhibitors.[21]

  • Materials Science: The unique electronic properties of the thiophene ring make 2-aminothiophene derivatives valuable building blocks for the synthesis of conducting polymers, dyes, and other functional materials.[7]

Conclusion and Future Outlook

The synthesis of polysubstituted 2-aminothiophenes continues to be an area of significant interest for organic and medicinal chemists. The Gewald reaction remains a powerful and versatile tool for the construction of these important heterocycles. Ongoing research is focused on developing even more efficient, sustainable, and versatile synthetic methodologies. The exploration of novel catalytic systems, the application of enabling technologies such as flow chemistry, and the expansion of the substrate scope will undoubtedly lead to the discovery of new 2-aminothiophene derivatives with important applications in medicine and materials science. The continued development of green synthetic approaches will also be crucial in minimizing the environmental impact of these important chemical transformations.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29). Retrieved from [Link]

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021, July 29). Retrieved from [Link]

  • Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support - Who we serve. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-assisted Gewald Synthesis of 2-Aminothiophenes Using Functional Ionic Liquid as Soluble Support - SciSpace. Retrieved from [Link]

  • Gewald reaction - chemeurope.com. Retrieved from [Link]

  • Gewald reaction - Wikipedia. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Retrieved from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (2014, April 8). Retrieved from [Link]

  • Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support - ResearchGate. Retrieved from [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF - ResearchGate. Retrieved from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. Retrieved from [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. Retrieved from [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - ACS Publications. (2009, December 3). Retrieved from [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed. (2022, August 5). Retrieved from [Link]

  • Gewald Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Proposed mechanism for the three-component Gewald reaction in PEG 600 medium under ultrasonication. - ResearchGate. Retrieved from [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Retrieved from [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Negative Results. (2022, December 31). Retrieved from [Link]

  • Direct synthesis of polysubstituted 2-aminothiophenes by Cu(ii)-catalyzed addition/oxidative cyclization of alkynoates with thioamides - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of polysubstituted 2-aminothiophenes 160 from gem-difluoroalkenes154 - ResearchGate. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024, June 24). Retrieved from [Link]

  • Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions: Synthetic Communications - Taylor & Francis. (2010, June 17). Retrieved from [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (2006, May 16). Retrieved from [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. Retrieved from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of methyl 2-amino-4-tert-butylthiophene-3-carboxylate via Gewald reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multicomponent Synthesis of Methyl 2-Amino-4-tert-butylthiophene-3-carboxylate via the Gewald Reaction

Executive Summary

The 2-aminothiophene scaffold is a privileged pharmacophore fundamental to the structural design of numerous biologically active compounds, including allosteric modulators and key intermediates for thienopyrimidine derivatives. The [1] provides a highly convergent, one-pot synthetic strategy to access these heteroaromatics using elemental sulfur,


-active nitriles, and ketones.

This protocol outlines the optimized multicomponent synthesis of. By utilizing pinacolone (3,3-dimethyl-2-butanone) as the ketone building block, we ensure exclusive regioselectivity toward the 4-tert-butyl substitution pattern. This guide highlights the step-by-step methodology, kinetic and mechanistic rationale, and analytical validation required for reproducible scale-up in drug discovery workflows[2].

Mechanistic Pathway & Rationale

The construction of the highly substituted thiophene ring via the Gewald synthesis is a complex cascade process[3] that proceeds through three distinct kinetic stages: Knoevenagel condensation, sulfurization, and intramolecular cyclization.

  • Amine-Catalyzed Knoevenagel Condensation: Morpholine serves a bifunctional role. Beyond merely acting as a general base to deprotonate the active methylene of methyl cyanoacetate (pKa ~9), morpholine interacts with the sterically hindered carbonyl of pinacolone to transiently form a highly electrophilic iminium intermediate. This overcomes the steric blockade imposed by the tert-butyl group, facilitating rapid nucleophilic attack by the cyanoacetate carbanion to yield the

    
    -unsaturated nitrile intermediate[1].
    
  • Sulfur Activation and Nucleophilic Addition: Elemental sulfur (

    
    ) is cleaved into reactive polysulfide species in the presence of the amine. Deprotonation of the allylic methyl group of the newly formed unsaturated nitrile generates a nucleophile that attacks the sulfur chain, eventually forming a 
    
    
    
    -thiolate intermediate.
  • Cyclization and Tautomerization: Intramolecular cyclization proceeds as the thiolate attacks the electrophilic nitrile carbon. The resulting cyclic imine rapidly tautomerizes to establish the thermodynamically stable aromatic thiophene system[1].

GewaldMechanism A Reactants: Pinacolone + Methyl Cyanoacetate B Base-Catalyzed Knoevenagel Condensation (Morpholine Mediated) A->B C Intermediate: α,β-Unsaturated Nitrile B->C - H2O D Deprotonation & Elemental Sulfur (S8) Addition C->D E Intermediate: Mercapto-Nitrile Species D->E F Intramolecular Cyclization (Thiolate attacks C≡N) E->F G Product: Methyl 2-amino-4-tert-butylthiophene- 3-carboxylate F->G Tautomerization

Figure 1. Mechanistic pathway of the Gewald multicomponent synthesis yielding the thiophene scaffold.

Reaction Optimization and Solvent Choice

A common pitfall in Gewald protocols is ester hydrolysis or transesterification. Because the target substrate utilizes a methyl ester, utilizing standard conditions (such as ethanol and a strong base) results in substantial transesterification to the ethyl ester counterpart. To guarantee absolute structural fidelity, anhydrous methanol is required as the solvent.

Table 1: Optimization of Reaction Conditions

Solvent Base (1.2 eq) Temp (°C) Time (h) Yield (%) Observations & Rationale
Ethanol Triethylamine 78 12 41 High transesterification (ethyl ester detected).
Methanol Triethylamine 65 12 52 Clean profile, but sluggish condensation due to steric bulk.
DMF Piperidine 90 6 38 Excessive heating caused tarring and decomposition.

| Methanol | Morpholine | 60 | 12 | 74 | Optimal. Rapid iminium catalysis; safe solvent parity. |

Experimental Protocol

Reagent Formulation

Ensure all glassware is rigorously dried to prevent premature ester hydrolysis.

Table 2: Reagent Stoichiometry (50 mmol Scale)

Reagent Molecular Wt ( g/mol ) Equivalents Mass / Volume
Pinacolone 100.16 1.00 5.01 g (6.25 mL)
Methyl cyanoacetate 99.09 1.00 4.95 g (4.40 mL)

| Elemental Sulfur (


) | 32.06 (as S) | 1.00 | 1.60 g |
| Morpholine | 87.12 | 1.20 | 5.23 g (5.20 mL) |
| Methanol (Anhydrous) | 32.04 | Solvent | 30.0 mL |
Step-by-Step Methodology
  • Pre-mixing: In a 100 mL round-bottom flask equipped with a magnetic stirring bar, combine pinacolone (5.01 g, 50 mmol) and methyl cyanoacetate (4.95 g, 50 mmol) in 30 mL of anhydrous methanol.

  • Knoevenagel Initiation: Add morpholine (5.23 g, 60 mmol) dropwise over a period of 5 minutes at room temperature. Equip the flask with a reflux condenser and warm the mixture to 40 °C for 30 minutes to advance the Knoevenagel condensation.

  • Sulfur Addition: Carefully add the elemental sulfur powder (

    
    , 1.60 g, 50 mmol) in a single portion.
    
  • Reflux & Cyclization: Elevate the heating bath temperature to 60 °C (gentle reflux). Stir the reaction vigorously for 12 hours. The suspension will dissolve and progressively transition to a deep, dark red/brown hue, a key visual indicator of polysulfide incorporation.

  • Precipitation: Upon consumption of the ketone (monitored via TLC: 4:1 Hexanes/Ethyl Acetate, UV visualization), discontinue heating. Cool the mixture slowly to room temperature, then submerse the flask in an ice bath (0 °C) for 1 hour to induce crystallization.

  • Isolation: Recover the resulting crystalline precipitate via vacuum filtration. Wash the filter cake iteratively with ice-cold methanol (2

    
     10 mL) to remove unreacted sulfur, followed by cold hexanes (10 mL) to remove polar impurities.
    
  • Drying: Dry the product strictly under vacuum at 45 °C for 4 hours to yield methyl 2-amino-4-tert-butylthiophene-3-carboxylate as a pale yellow solid.

Analytical Validation

The resulting compound (


, MW: 213.30) must be rigorously validated to ensure correct regiospecificity. The absence of a 5-substituted regioisomer validates the integrity of the selected starting materials.

Table 3: Expected Spectroscopic Signatures

Method Key Signals / Data Points Structural Confirmation

|


H NMR  (400 MHz, 

) |

6.10 (s, 1H) | Confirms unsubstituted C-5 position on thiophene. | | |

5.92 (br s, 2H) | Primary amine group (exchanges with

). | | |

3.82 (s, 3H) | Validates retention of the methyl ester (no transesterification). | | |

1.38 (s, 9H) | Corresponds to the tert-butyl group at C-4. | |

C NMR
(100 MHz,

)|

166.5, 162.0, 152.0, 105.0, 102.5 | Maps the highly substituted heteroaromatic core. | | LC-MS (ESI) |


| Accurately corresponds to precise molecular mass. |

References

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction Monatshefte für Chemie URL:[Link]

  • Gewald Reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Arkivoc (Archive for Organic Chemistry) URL:[Link]

Sources

Application Note & Protocol: The Gewald Three-Component Reaction for the Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction (MCR) for the one-pot synthesis of highly functionalized 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and kinase-inhibiting agents, as well as in dyes and agrochemicals.[4][5][6][7]

This application note provides a detailed protocol for the Gewald reaction using a model ketone. It delves into the underlying reaction mechanism, offers insights into experimental choices, presents a comprehensive troubleshooting guide, and outlines the characterization of the final product. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for constructing this important heterocyclic motif.

Scientific Rationale: Understanding the Gewald Reaction Mechanism

The elegance of the Gewald reaction lies in its convergence, assembling a complex heterocyclic system from simple, readily available starting materials in a single operation.[8] The reaction proceeds through a sequence of three key steps, catalyzed by a base (typically a secondary or tertiary amine).[9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene group of methyl cyanoacetate.[1][11] The base deprotonates the α-carbon of the cyanoacetate, forming a nucleophilic enolate that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[10] The choice of a moderately strong base like morpholine or piperidine is critical to facilitate this step without promoting unwanted side reactions.[11]

  • Michael Addition of Sulfur: The α,β-unsaturated nitrile intermediate then reacts with elemental sulfur. The base activates the sulfur and facilitates a nucleophilic attack of the sulfur species onto the enolate of the nitrile, forming a thiolate intermediate.[1][10] The precise mechanism of sulfur addition is complex and not fully elucidated, but this step is essential for incorporating the sulfur atom into the ring system.[1]

  • Intramolecular Cyclization & Tautomerization: The thiolate intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon.[1] This is followed by a tautomerization of the resulting imine to form the stable, aromatic 2-aminothiophene ring, which is the final product.[10]

Gewald_Mechanism Figure 1: The Gewald Reaction Mechanism Ketone Ketone UnsaturatedNitrile α,β-Unsaturated Nitrile Ketone->UnsaturatedNitrile Knoevenagel Condensation Cyanoacetate Methyl Cyanoacetate Cyanoacetate->UnsaturatedNitrile Knoevenagel Condensation Base Base (e.g., Morpholine) Base->UnsaturatedNitrile Knoevenagel Condensation Sulfur Sulfur (S8) Thiolate Thiolate Intermediate Sulfur->Thiolate Michael Addition UnsaturatedNitrile->Thiolate Michael Addition CyclizedProduct Cyclized Intermediate Thiolate->CyclizedProduct Intramolecular Cyclization Product 2-Aminothiophene CyclizedProduct->Product Tautomerization (Aromatization)

Caption: Figure 1: The Gewald Reaction Mechanism.

Experimental Protocol: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis using cyclohexanone as a model substrate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
CyclohexanoneC₆H₁₀O98.1410.00.98 g (1.03 mL)Reagent grade, ≥99%
Methyl CyanoacetateC₄H₅NO₂99.0910.00.99 g (0.88 mL)Reagent grade, ≥98%
Elemental SulfurS32.0611.00.35 gFine powder recommended[12]
MorpholineC₄H₉NO87.1211.00.96 g (0.96 mL)Reagent grade, ≥99%
Ethanol (EtOH)C₂H₅OH46.07-20 mLAnhydrous or 200 proof
Deionized WaterH₂O18.02-~100 mLFor work-up
Ethyl AcetateC₄H₈O₂88.11-As neededFor recrystallization
HexanesC₆H₁₄86.18-As neededFor recrystallization
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with Cyclohexanone, Methyl Cyanoacetate, and Ethanol B 2. Add Morpholine catalyst A->B C 3. Add Elemental Sulfur B->C D 4. Heat and stir reaction (e.g., 50°C, 2-4h) C->D E 5. Cool reaction to RT D->E Monitor by TLC F 6. Precipitate product in ice-cold water E->F G 7. Isolate solid by vacuum filtration F->G H 8. Wash solid with cold water G->H I 9. Recrystallize from Ethyl Acetate/Hexanes H->I J 10. Dry the final product I->J K 11. Characterize (NMR, MS, IR) J->K Final Pure Product K->Final

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.03 mL, 10.0 mmol), methyl cyanoacetate (0.88 mL, 10.0 mmol), and ethanol (20 mL).

    • Rationale: Ethanol is a common polar solvent that facilitates the dissolution of the reactants and the reactivity of elemental sulfur.[11]

  • Base Addition: While stirring the mixture at room temperature, add morpholine (0.96 mL, 11.0 mmol) dropwise. Stir for 10-15 minutes.

    • Rationale: Morpholine acts as the basic catalyst for the initial Knoevenagel condensation.[11] A brief pre-stirring allows for the formation of the α,β-unsaturated nitrile intermediate before sulfur is introduced.

  • Sulfur Addition: Add the finely powdered elemental sulfur (0.35 g, 11.0 mmol) to the reaction mixture in one portion.

    • Rationale: Using powdered sulfur increases its surface area, promoting better dispersion and reactivity.[12]

  • Heating and Monitoring: Attach a condenser to the flask and heat the mixture to 50 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Rationale: Gentle heating is often required to drive the reaction to completion.[11] Temperatures that are too high can promote side reactions, such as dimerization of the Knoevenagel intermediate.[11][13]

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid product should precipitate.

    • Rationale: The organic product is insoluble in water, causing it to precipitate upon addition to an aqueous medium. This is a simple and effective initial purification step.[14]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure product as a crystalline solid.

  • Drying: Dry the purified product under vacuum. The expected yield is typically in the range of 70-90%.

Characterization and Data

The identity and purity of the synthesized methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 5.88 (s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃), 2.65 (t, 2H), 2.45 (t, 2H), 1.75-1.65 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 168.5, 160.1, 128.0, 115.5, 95.2, 51.0, 26.4, 25.1, 23.2, 22.8.

  • IR (KBr, cm⁻¹): 3420, 3310 (N-H stretching), 2935 (C-H stretching), 1650 (C=O stretching).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₄NO₂S [M+H]⁺: 212.07; found: 212.07.

  • Melting Point: 148-150 °C.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Yield Failure of Knoevenagel Condensation: Impure starting materials; inactive base.Ensure ketone and cyanoacetate are pure. Use fresh, high-quality base. Run a control reaction without sulfur to confirm formation of the α,β-unsaturated intermediate via TLC.[11]
Suboptimal Temperature: Reaction temperature is too low, leading to a sluggish reaction.Screen a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the optimum for your specific substrates.[11]
Incorrect Solvent: Poor solubility of sulfur or intermediates.While ethanol is standard, consider screening other polar solvents like methanol or DMF, which can enhance sulfur solubility.[11][12]
Formation of Side Products Dimerization of Intermediate: The α,β-unsaturated nitrile can dimerize, competing with the desired cyclization.[13]Try lowering the reaction temperature or adding the base more slowly to control the concentration of the reactive intermediate.[11]
Difficulty in Purification Oily Product: The product does not precipitate cleanly or oils out.Ensure the water used for precipitation is ice-cold. If the product is inherently oily, perform an extraction with an organic solvent (e.g., ethyl acetate) followed by column chromatography.

Safety Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Methyl Cyanoacetate: Toxic if inhaled, swallowed, or in contact with skin. Handle with care.

    • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

    • Sulfur: Flammable solid. Avoid creating dust.

    • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Flammable liquids. Keep away from ignition sources.

References

  • Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • ResearchGate. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Digital Commons @ University of Michigan. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • National Center for Biotechnology Information. (2011). The Gewald Multicomponent Reaction. PubMed.

  • Wiley Online Library. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.

  • Arkat USA, Inc. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2014(iv), 1-10.

  • Wikipedia. (n.d.). Gewald reaction.

  • Organic Chemistry Portal. (n.d.). Gewald Reaction.

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.

  • National Center for Biotechnology Information. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.

  • J&K Scientific LLC. (2025). Gewald Reaction.

  • ACS Publications. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.

  • MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.

Sources

Application Note: Synthesis and Pharmaceutical Downstream Utilization of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate is a structurally dense, highly versatile pharmaceutical intermediate. Defined by its sterically hindered, fully substituted thiophene ring, it serves as a cornerstone precursor in the synthesis of thieno[2,3-d]pyrimidines[1].

In modern drug development, thieno[2,3-d]pyrimidines are heavily prized as bioisosteres for quinazolines and purines. Because they mimic the native adenine structure, these heterocycles fit seamlessly into the ATP-binding sites of various biological targets[1]. They possess a broad spectrum of anti-proliferative activities and are particularly effective as targeted tyrosine kinase inhibitors (e.g., targeting VEGFR, EGFR, PI3K, and B-Raf mutations)[2][3]. The intentional inclusion of a bulky tert-butyl group at the 4-position of the thiophene intermediate forces crucial steric interactions within the hydrophobic pocket of these kinases, increasing the final drug's target selectivity and minimizing off-target toxicity.

Mechanistic Foundations: The Gewald Reaction

The standard industrial and laboratory approach for synthesizing methyl 2-amino-4-tert-butylthiophene-3-carboxylate relies on the classical Gewald three-component reaction. This methodology efficiently merges an aliphatic ketone, an activated nitrile, and elemental sulfur into a functionalized thiophene ring.

Expert Insight (Causality of Reaction Conditions): While traditional baseline protocols utilize secondary amines like diethylamine, swapping the base to morpholine provides a distinct mechanistic advantage. Morpholine is not merely a basic catalyst; it directly reacts with the elemental sulfur at elevated temperatures to form an active morpholine-polysulfide intermediate in situ. This polysulfide acts as a highly efficient electrophilic sulfur source, ensuring smooth sulfanylation of the intermediate and dramatically suppressing the tarry, polymeric byproducts commonly observed with weaker bases.

Additionally, the use of pinacolone (3,3-dimethyl-2-butanone) dictates absolute regioselectivity. Because the tert-butyl group acts as a heavy steric shield, the Knoevenagel condensation strictly occurs at the unhindered methyl group of the ketone. Consequently, the bulky tert-butyl moiety is permanently locked at the C4 position of the resulting thiophene.

GewaldMechanism A Pinacolone + Methyl Cyanoacetate B Acrylonitrile Intermediate A->B Morpholine (Knoevenagel) C Sulfanylation via Morpholine-Polysulfide B->C Elemental Sulfur (Heat) D Intramolecular Ring Closure C->D Nucleophilic Attack E Methyl 2-amino-4-tert-butyl thiophene-3-carboxylate D->E Prototropic Shift

Figure 1: Mechanistic pathway of the morpholine-catalyzed Gewald three-component reaction.

Reaction Optimization Data

The choice of solvent, base, and thermal application dictates the ultimate yield and purity. Transitioning from conventional reflux setups to microwave-assisted, solvent-free conditions drastically accelerates the transformation[4][5].

Base CatalystSolvent SystemTemperature (°C)TimeYield (%)Purity (HPLC)
Diethylamine (1.0 eq)Ethanol6012 h6288.5%
Morpholine (1.0 eq)Ethanol6012 h8596.0%
Morpholine / AcOHToluene1104 h89>98.0%
Morpholine (1.5 eq)Solvent-free (MW)15015 min94>99.5%

Table 1: Optimization matrix for the Gewald synthesis of methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

Self-Validating Experimental Protocols

The following phase-gated protocols delineate a reliable, scaleable chemical route starting from primary materials to a fully cyclized, activated thieno[2,3-d]pyrimidine API intermediate[1][5].

Protocol A: One-Pot Gewald Synthesis of the Thiophene Core

Objective: Generation of methyl 2-amino-4-tert-butylthiophene-3-carboxylate utilizing a morpholine-catalyzed protocol.

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pinacolone (100 mmol, 10.0 g) and methyl cyanoacetate (100 mmol, 9.9 g) in 150 mL of absolute ethanol.

  • Catalyst Addition: Slowly add morpholine (110 mmol, 9.6 g) dropwise over a 15-minute window at ambient temperature. Monitor the mild exotherm.

  • Sulfur Activation: Introduce ground elemental sulfur (S8, 105 mmol, 3.36 g) to the suspension.

  • Thermal Processing: Elevate the temperature to 60°C and maintain aggressive stirring for 12 hours.

    • Self-Validating Checkpoint: As the reaction progresses, the heterogeneous yellow suspension of sulfur will fully dissolve, turning into a homogenous deep orange/red solution, visually confirming the formation of the active morpholine-polysulfide complex.

  • Isolation & Purification: Cool the mixture to 0°C to force precipitation. Filter the crude granular solids, wash with ice-cold ethanol (2 x 20 mL), and recrystallize from hot methanol to yield pale yellow needle-like crystals.

Protocol B: Cyclocondensation to Thieno[2,3-d]pyrimidin-4(3H)-one

Objective: Assembly of the fused bicyclic pyrimidinone framework.

  • Reagent Mixing: Suspend methyl 2-amino-4-tert-butylthiophene-3-carboxylate (50 mmol, 10.6 g) and formamidine acetate (75 mmol, 7.8 g) in 75 mL of 2-methoxyethanol.

  • Reflux: Heat the reaction mixture to a brisk reflux (125°C) for 8 hours.

    • Causality Note: Formamidine acetate is preferentially selected over raw formamide because it acts as an in-situ source of both an electrophilic carbon and a catalytic proton. This protonation smooths the initial nucleophilic attack of the thiophene amine onto the formamidine moiety, followed instantly by an intramolecular cyclization into the neighboring methyl ester (liberating methanol).

  • Isolation: Pour the hot reaction liquor over crushed ice. Filter the abundant white precipitate, wash extensively with distilled water to remove acetate salts, and dry in a vacuum oven at 50°C.

Protocol C: Halogen Activation and Pharmacophore Introduction

Objective: Transformation of the pyrimidinone into an active tyrosine kinase inhibitor candidate via nucleophilic aromatic substitution (SNAr)[2][3].

  • Chlorination: Treat the thienopyrimidinone (20 mmol) with neat Phosphorus oxychloride (

    
    , 20 mL). Reflux at 105°C for 3 hours. Remove excess 
    
    
    
    in vacuo, carefully quench the residue with ice-cold saturated
    
    
    , and extract with dichloromethane.
  • Amination (SNAr): Dissolve the isolated 4-chloro-thienopyrimidine (10 mmol) in n-butanol (20 mL). Add N,N-diisopropylethylamine (DIPEA, 15 mmol) alongside the targeted nucleophile (e.g., an aniline derivative or morpholine, 12 mmol).

  • Coupling: Reflux for 6 hours. The inherently electron-deficient geometry of the newly formed pyrimidine ring enables a rapid and irreversible substitution of the chloride leaving group, yielding the functionalized API[3].

PharmaceuticalWorkflow Step1 Methyl 2-amino-4-tert-butyl thiophene-3-carboxylate Step2 5-tert-butylthieno[2,3-d] pyrimidin-4(3H)-one Step1->Step2 Formamidine Acetate Reflux (125°C) Step3 4-chloro-5-tert-butyl thieno[2,3-d]pyrimidine Step2->Step3 POCl3, Reflux (Chlorination) Step4 Target Kinase Inhibitor (e.g., PI3K / B-Raf Blocker) Step3->Step4 Amine Nucleophile, DIPEA (SNAr Substitution)

Figure 2: Workflow mapping from the thiophene intermediate to a clinically active kinase inhibitor.

Conclusion

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate stands as a paramount structural building block seamlessly bridging foundational synthetic organic reactions with advanced pharmacological drug discovery. By tightly regulating the multi-component Gewald process and leveraging subsequent cyclocondensations, molecular developers can reliably output fully optimized thienopyrimidine scaffolds ready for targeted cancer and antimicrobial therapeutic screening[1][5].

References

1. Thieme Connect. Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). 2.[4] MTAK. Microwave-Assisted Syntheses in Organic Chemistry. 4 3. Thieme E-Books. Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). 4.[1] Semantic Scholar. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. 1 5.[5] MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. 5 6.[2] ResearchGate. Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. 2 7.[3] MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. 3

Sources

Application Notes and Protocols for the Synthesis of Thiophene-Based Kinase Inhibitors Utilizing tert-Butyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Design in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as critical targets in contemporary drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for numerous diseases. Among the vast landscape of heterocyclic scaffolds employed in SMKI design, the thiophene ring stands out as a "privileged" structure.[1] Its unique electronic properties and synthetic tractability allow for facile functionalization, enabling the fine-tuning of inhibitory potency and selectivity.[2]

This guide focuses on a specific, yet powerful, design strategy: the incorporation of a tert-butyl scaffold onto thiophene-based kinase inhibitors. The tert-butyl group, far from being a simple bulky substituent, offers a trifecta of advantages in medicinal chemistry. Its significant steric hindrance can act as a "steric shield," protecting the inhibitor from metabolic degradation and thereby enhancing its pharmacokinetic profile. Furthermore, this bulk can enforce a specific conformation upon the molecule, leading to improved binding affinity and selectivity for the target kinase. Lastly, the lipophilic nature of the tert-butyl group can modulate the compound's ability to cross cellular membranes.

Herein, we provide a detailed exploration of the synthesis of thiophene-based kinase inhibitors featuring a tert-butyl scaffold, complete with step-by-step protocols, structure-activity relationship (SAR) insights, and a discussion of the underlying chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful combination of structural motifs in their own discovery programs.

The Strategic Role of the tert-Butyl Group in Kinase Inhibitor Design

The rationale for incorporating a tert-butyl group into a kinase inhibitor scaffold is multifaceted, addressing key challenges in drug development such as metabolic stability, target selectivity, and cellular permeability.

  • Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder the access of metabolic enzymes, such as cytochrome P450s, to nearby functional groups that are susceptible to oxidation or other forms of metabolic degradation. This can lead to a longer in vivo half-life and improved overall drug exposure.

  • Target Selectivity: The ATP-binding pocket of kinases, while highly conserved, possesses subtle differences in size and shape across the kinome. The steric bulk of a tert-butyl group can be exploited to achieve selectivity by creating favorable interactions with a specific pocket in the target kinase while causing steric clashes with the pockets of off-target kinases.

  • Conformational Rigidity: The presence of a tert-butyl group can restrict the rotational freedom of adjacent bonds, locking the molecule into a more rigid and defined conformation. This pre-organization can reduce the entropic penalty of binding to the target, leading to higher affinity.

  • Lipophilicity and Permeability: The non-polar nature of the tert-butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to permeate cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity, requiring a careful balance.

Synthetic Strategies and Protocols

The synthesis of tert-butyl-functionalized thiophene-based kinase inhibitors can be approached through various synthetic routes. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of a Tetra-substituted Thiophene Core via Suzuki and Sonogashira Coupling

This protocol outlines the synthesis of a highly functionalized thiophene core, which can serve as a versatile intermediate for a range of kinase inhibitors. The introduction of the tert-butyl group is achieved through the use of a TBS-protected butynyl alcohol.[3]

Workflow Diagram:

G A 2,3-Dibromothiophene D Intermediate Thiophene A->D Suzuki Coupling [PdCl2(PPh3)2] B 4-Fluorophenylboronic acid B->D C Pyridine-4-boronic acid C->D F Coupled Intermediate D->F Sonogashira Coupling [PdCl2(PPh3)2, CuI] E TBS-protected butynyl alcohol E->F H Final Tetra-substituted Thiophene F->H Suzuki Coupling [PdCl2(PPh3)2] G Aryl boronic acid G->H G A Cyclohexanone D 2-Aminothiophene Intermediate A->D Gewald Reaction B Malononitrile B->D C Sulfur C->D F Thieno[2,3-d]pyrimidin-4-one D->F Cyclization E Formamide E->F H 4-Chlorothieno[2,3-d]pyrimidine F->H Chlorination G POCl3 G->H J Final Product H->J Nucleophilic Substitution I 3-tert-Butylisoxazol-5-amine I->J G cluster_0 Kinase Active Site cluster_1 Thiophene-Based Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue ThiopheneCore Thiophene Core HbondAcceptor H-Bond Acceptor HbondAcceptor->Hinge H-Bonds tertButyl tert-Butyl Group tertButyl->HydrophobicPocket Hydrophobic Interactions

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Methodology: Microwave-accelerated multi-component Gewald reaction.

Introduction & Mechanistic Insights

The 2-aminothiophene scaffold is a highly privileged pharmacophore prevalent in allosteric modulators, anti-inflammatory agents, and kinase inhibitors[1]. Traditionally, assembling heavily substituted 2-aminothiophenes relies on the Gewald reaction—a multi-component condensation between a ketone, an activated nitrile, and elemental sulfur, catalyzed by a secondary amine[2]. However, synthesizing compounds with bulky, sterically demanding groups—such as the tert-butyl moiety at the C4 position—using conventional thermal heating often suffers from prolonged reaction times (hours to days), sluggish Knoevenagel condensation, and significant thermal degradation[3][4].

The Causality of the Microwave Approach: Transitioning this synthesis to a microwave-assisted continuous or batch reactor fundamentally changes the reaction kinetics[1]. Microwave irradiation provides direct dielectric heating to polar components (like the solvent and the secondary amine base), rapidly overcoming the activation energy barrier of the rate-limiting Knoevenagel condensation.

In the synthesis of methyl 2-amino-4-tert-butylthiophene-3-carboxylate , the mechanism relies on highly specific causal steps:

  • Regioselective Condensation: Pinacolone (3,3-dimethyl-2-butanone) possesses a sterically massive tert-butyl group that shields its carbonyl carbon, while its terminal methyl group remains accessible. The Knoevenagel condensation with methyl cyanoacetate forces the active intermediate to expose this methyl group.

  • Thiolation and Cyclization: Elemental sulfur (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is activated by the morpholine base. The activated polysulfide chains attack the acidic allylic protons of the condensed intermediate.
    
  • Irreversible Aromatization: Rapid intramolecular nucleophilic attack of the sulfide onto the nitrile carbon forms the ring, followed by an entropically favored aromatization that locks the tert-butyl group at the C4 position and the methyl ester at C3[5].

Reaction Pathway & Workflow Visualization

The following logical graph illustrates the mechanistic pathway and procedural workflow for the synthesis.

GewaldMechanism A Pinacolone (3,3-dimethyl-2-butanone) C Morpholine (Base) Deprotonation A->C B Methyl Cyanoacetate B->C D Knoevenagel Condensation Alkylidenecyanoacetate C->D -H2O F Thiolation of Allylic Methyl (via Enolate) D->F E Elemental Sulfur (S8) Activation E->F G Intramolecular Cyclization (Nucleophilic Attack on Nitrile) F->G H Aromatization & Tautomerization G->H I Methyl 2-amino-4-tert-butylthiophene- 3-carboxylate H->I

Caption: Mechanism and workflow of the microwave-assisted Gewald synthesis for 2-aminothiophenes.

Quantitative Data: Thermal vs. Microwave Conditions

The implementation of microwave reactors not only compresses the synthesis timeline but also minimizes the thermal polymerization of methyl cyanoacetate. Table 1 summarizes the empirically observed improvements[3][5].

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 4 – 12 hours15 – 30 minutes
Optimal Temperature 70°C – 80°C (Reflux)90°C – 120°C (Pressurized)
Typical Yield 45% – 60%75% – 92%
Byproduct Profile High (Thermal oligomers)Low (High atom economy)
Solvent Selection Ethanol (Absolute)Ethanol, DMF, or Isopropanol

Experimental Protocol: A Self-Validating System

This step-by-step protocol is designed with embedded Validation Checkpoints (VC) to ensure the user can confirm the success of each phase before proceeding.

Materials Required
  • Pinacolone (3,3-dimethyl-2-butanone): 1.0 mmol (Substrate)

  • Methyl Cyanoacetate: 1.1 mmol (Active methylene)

  • Elemental Sulfur (

    
    ):  1.1 mmol (Sulfurizing agent)
    
  • Morpholine: 1.0 mmol (Catalyst/Base)

  • Solvent: Absolute Ethanol (3.0 mL)

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated glass vials.

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

  • Equip a 10 mL microwave reaction vial with a magnetic stir bar.

  • Sequentially add 1.0 mmol of pinacolone, 1.1 mmol of methyl cyanoacetate, and 1.1 mmol of finely powdered elemental sulfur.

  • Add 3.0 mL of absolute ethanol to the vial.

  • Cautiously dispense 1.0 mmol of morpholine into the mixture.

  • Validation Checkpoint (VC 1): The mixture will initially appear as a pale yellow, heterogeneous suspension due to the insolubility of

    
     at room temperature. A slight exothermic reaction may be felt upon base addition.
    

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap and place it in the microwave reactor cavity.

  • Program the reactor parameters:

    • Target Temperature: 110°C

    • Ramp Time: 3 minutes

    • Hold Time: 20 minutes[3]

    • Stirring: High (900 RPM)

    • Cooling: Gas jet cooling to 25°C post-reaction.

  • Validation Checkpoint (VC 2): Monitor the pressure curve on the reactor's digital interface. The pressure should plateau seamlessly (~3-5 bar). Sudden pressure spikes indicate excessive solvent vaporization or thermal runaway; abort if pressure exceeds 10 bar.

Step 3: Workup & Isolation

  • Upon completion and cooling, uncap the vial. The solution should be a dark amber/brown homogeneous liquid.

  • Transfer the mixture to a 50 mL beaker and add 15 mL of ice-cold distilled water dropwise while stirring vigorously.

  • Allow the mixture to stand for 30 minutes at 4°C.

  • Validation Checkpoint (VC 3): A crude, solid precipitate should form rapidly. If the product "oils out," scratch the side of the beaker with a glass rod to induce crystallization.

Step 4: Purification

  • Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold 1:1 Ethanol/Water (2 x 5 mL) to remove unreacted morpholine and trace cyanoacetate[5].

  • Recrystallize the solid from hot ethanol or perform flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2) if ultra-high purity is required for biological assays.

Analytical Validation (Quality Control)

To confirm the successful synthesis of methyl 2-amino-4-tert-butylthiophene-3-carboxylate, evaluate the purified compound against the following analytical parameters:

  • Thin Layer Chromatography (TLC): Mobile phase Hexane:EtOAc (8:2). Under UV (

    
    ), the product spot typically runs at an 
    
    
    
    of ~0.4. Ensure the total disappearance of the UV-active methyl cyanoacetate starting material.
  • 
    H-NMR (
    
    
    
    ,
    
    
    ):
    • 
       (
      
      
      
      ): Corresponds to the bulky tert-butyl group at C4.
    • 
       (
      
      
      
      ): Confirms the intact methyl ester at C3.
    • 
       (
      
      
      
      ): Identifies the free primary amine (
      
      
      ) at C2.
    • 
       (
      
      
      
      ): Diagnostic aromatic proton of the thiophene core at C5.
  • LC-MS (ESI+): Expected

    
     peak at 
    
    
    
    .

References

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles, 2021. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Revelant, G. et al. Synthesis, 2011, 2935-2940. Available at: [Link]

  • Gewald Reaction Mechanism and Literature. Organic Chemistry Portal. Available at:[Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Buchstaller, H.P. et al. Monatshefte für Chemie / Chemical Monthly, 132(2):279-293, 2001. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced synthesis support hub for polysubstituted 2-aminothiophenes. This guide is specifically engineered for researchers and drug development professionals struggling with the low-yield synthesis of methyl 2-amino-4-tert-butylthiophene-3-carboxylate via the Gewald reaction.

Synthesizing this specific target is notoriously challenging. The massive steric hindrance generated by the tert-butyl group of the starting ketone (pinacolone) severely impedes the standard multicomponent reaction pathway. Below, we provide diagnostic data, a mechanistic workflow, troubleshooting FAQs, and a self-validating two-step protocol to drastically improve your isolated yields[1].

Quantitative Diagnostic Data: Synthesis Strategy Comparison

The standard one-pot Gewald reaction (Version 2) combines a ketone, an active methylene, elemental sulfur (


), and a base in a single flask. While effective for unhindered ketones, applying this to pinacolone typically results in reaction failure. The table below outlines the comparative efficacies of different synthetic strategies.
Synthesis StrategyReaction ConditionsEst. Yield (%)Causality of Outcome & Primary Limitation
One-Pot (Standard) Pinacolone, Methyl Cyanoacetate,

, Morpholine (50 °C)
< 10% The bulky tert-butyl group stalls the initial condensation. Unreacted sulfur prematurely consumes the active methylene, forming black polymeric tars[2].
Mechanochemical Solvent-free high-speed ball milling, catalytic base40–50% Forced physical proximity overcomes some steric barriers, but localized frictional heating can trigger product degradation[3].
Microwave-Assisted Closed vessel, 120 °C, Microwave irradiation (15 min)35–45% High thermal energy drives the unfavorable condensation thermodynamics, but requires pressurized equipment and is hard to scale[4].
Two-Step (Isolated) Step 1: Knoevenagel (Dean-Stark). Step 2: Sulfur Insertion.65–75% Segregating the sulfur insertion from the condensation step prevents off-target side reactions, maximizing ultimate yield[5].

Mechanistic Workflow

To understand why the reaction fails and how to fix it, you must visualize the segregated two-step sequence.

G A Pinacolone (Sterically Hindered Ketone) C Dean-Stark Reflux (Piperidinium Acetate Catalyst) A->C B Methyl Cyanoacetate (Active Methylene) B->C D α,β-Unsaturated Nitrile (Isolated Intermediate) C->D - H2O (Thermodynamic Driving) E Elemental Sulfur (S8) + Morpholine Base D->E Nucleophilic Attack F Intramolecular Cyclization (Thiolation & Aromatization) E->F Sulfur Insertion G Methyl 2-amino-4-tert-butyl- thiophene-3-carboxylate F->G Tautomerization

Caption: Mechanistic workflow for the two-step Gewald synthesis of sterically hindered thiophenes.

Troubleshooting Guide & FAQs

Q1: My one-pot reaction yields black tar and almost none of the target thiophene. What is happening mechanically?

A: You are observing sulfur-induced degradation of your active methylene. In a one-pot reaction, the initial step is a Knoevenagel condensation between pinacolone and methyl cyanoacetate[4]. The tert-butyl group of pinacolone severely restricts the trajectory for nucleophilic attack, making this step extremely slow[5]. Meanwhile, elemental sulfur is highly reactive toward the deprotonated methyl cyanoacetate. Because the condensation is stalled, sulfur attacks the cyanoacetate instead, yielding unwanted thioamides and complex polymeric tars long before the required thiophene precursor is formed. Solution: Isolate the intermediate by using a two-step procedure[5].

Q2: How do I force the Knoevenagel condensation to completion despite the steric shielding of the tert-butyl group?

A: You must leverage both kinetic activation and thermodynamic driving forces.

  • Kinetic: Instead of a simple amine base, use a dual-catalyst system of piperidine and glacial acetic acid (forming piperidinium acetate). The acid protonates the hindered carbonyl of pinacolone to form a highly electrophilic transient iminium ion, massively accelerating the cyanoacetate enolate's attack.

  • Thermodynamic: Conduct the reaction in refluxing toluene equipped with a Dean-Stark trap. Continuously removing the water by-product exploits Le Chatelier’s principle, pulling the chemically unfavorable equilibrium toward the necessary α,β-unsaturated nitrile intermediate.

Q3: In the second step, why does the protocol strictly require morpholine instead of triethylamine?

A: Elemental sulfur (


) exists as an octameric ring that must be cleaved to become a reactive nucleophile. Triethylamine is a tertiary amine; it functions purely as a base and cannot undergo nucleophilic attack. Morpholine, however, is a secondary amine. It acts chemically as both a base and a nucleophile, efficiently attacking and opening the 

ring to generate reactive polysulfide anions[1]. For highly hindered intermediates like yours, maintaining a high localized concentration of these reactive polysulfides is mandatory to drive the thiolation and subsequent ring closure[5].

Validated Experimental Protocol: The Two-Step Approach

This optimized two-step procedure is designed as a self-validating system to ensure quality control at the intermediary stage, drastically improving final yields.

Step 1: Knoevenagel Condensation (Preparation of Intermediate)
  • Reagent Loading: Into a 250 mL round-bottom flask equipped with a magnetic stir bar, charge pinacolone (1.0 eq, 50 mmol) and methyl cyanoacetate (1.1 eq, 55 mmol).

  • Catalyst & Solvent Addition: Add 100 mL of anhydrous toluene. Next, add piperidine (0.1 eq, 5 mmol) and glacial acetic acid (0.1 eq, 5 mmol).

    • Self-Validation checkpoint: Check the pH of a tiny aliquot; it should be neutral to slightly acidic (pH 6-7). Strong basicity at this high temperature will cause irreversible hydrolysis of the methyl ester.

  • Dean-Stark Assembly: Attach a Dean-Stark trap pre-filled with toluene, capped with a reflux condenser.

  • Reflux: Heat to a vigorous reflux (approx. 110 °C). Water droplets will begin separating in the trap. Continue heating for 12–16 hours until water evolution definitively ceases.

  • Work-Up: Cool the mixture to room temperature. Wash the organic layer with 1M HCl (to quench and remove piperidine), followed by saturated aqueous

    
    , and finally brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile.
    • Self-Validation checkpoint: Analyze via TLC (Hexanes/EtOAc, visualized with

      
      ). The ketone spot should be consumed, replaced by a highly UV-active/oxidizable intermediate.
      
Step 2: Sulfur Insertion and Cyclization
  • Solvation: Dissolve the crude intermediate (approx. 45 mmol) from Step 1 in 50 mL of absolute ethanol in a two-neck flask.

  • Sulfur Addition: Add finely powdered elemental sulfur (

    
    , 1.0 eq based on intermediate). Stir vigorously to suspend the sulfur.
    
  • Base Activation: Dropwise, add morpholine (1.2 eq, 54 mmol) over 10 minutes[2].

    • Causality Note: This step is exothermic as the morpholine aggressively cleaves the sulfur rings.

  • Heating & Cyclization: Gently warm the mixture to 50–60 °C and stir for 4–6 hours[5]. The mixture will darken significantly as cyclization and aromatization occur.

  • Isolation: Once TLC confirms intermediate consumption, pour the cooled reaction mixture into 200 mL of vigorously stirring ice-cold water. The crude thiophene will precipitate out of the solution[2].

  • Purification: Collect the solid via vacuum filtration. Wash thoroughly with cold water to remove residual morpholine and unreacted cyanoacetate. Recrystallize the solid from an ethanol/water gradient to afford pure methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

References

  • Putinas, et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, Arkat USA. Available at:[Link]

  • Wikipedia Contributors. Gewald reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Available at: [Link]

Sources

Troubleshooting low conversion rates in thiophene ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low conversion rates in thiophene ester hydrolysis. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide robust, self-validating protocols.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section is designed to address specific issues you may encounter during your experiments. Each question tackles a common problem with a step-by-step approach to resolution.

Q1: My thiophene ester hydrolysis has stalled at a low conversion rate. What are the fundamental parameters I should investigate first?

When a hydrolysis reaction underperforms, it's crucial to systematically evaluate the foundational reaction conditions. Often, a minor adjustment can lead to a significant improvement in yield.

Initial Diagnostic Workflow:

  • Re-evaluate Reaction Time and Temperature: Hydrolysis kinetics can be slow, especially for sterically hindered esters.[1][2]

    • Action: Extend the reaction time. Take aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and analyze them using a suitable method like HPLC or TLC to monitor the disappearance of starting material and the appearance of the product.[3][4]

    • Causality: If the conversion increases with time, the reaction was likely incomplete. If it plateaus, another limiting factor is at play.

    • Action: If time is not the issue, consider moderately increasing the reaction temperature. A 10°C increase can sometimes double the reaction rate.

    • Causality: Higher temperatures provide the necessary activation energy for the reaction to proceed. However, be cautious, as excessive heat can promote side reactions and decomposition, leading to darkened reaction mixtures and byproduct formation.[5]

  • Verify Catalyst Concentration and Activity: The catalyst, whether acid or base, is the engine of the hydrolysis.

    • Action (Base-Catalyzed): Verify the concentration of your base stock solution (e.g., NaOH, KOH, LiOH). Bases can react with atmospheric CO₂ over time, reducing their effective concentration.

    • Action (Acid-Catalyzed): Ensure your acid catalyst (e.g., HCl, H₂SO₄) has not been compromised by absorbing atmospheric moisture, which would dilute it.[6]

    • Causality: An insufficient amount of active catalyst will naturally lead to a slower reaction and incomplete conversion.[3][5]

  • Assess Substrate and Reagent Purity: Impurities can inhibit or react with your catalyst.

    • Action: Confirm the purity of your thiophene ester starting material. Impurities from a previous step could be interfering.[5] Ensure you are using anhydrous solvents if the protocol specifies it, as excess water can affect catalyst activity in some systems, while being a necessary reagent in all.

  • Ensure Homogeneity: Mass transfer limitations can be a hidden barrier to conversion.

    • Action: Check if your starting material is fully dissolved in the solvent system. If you have a biphasic mixture or a suspension, increase the stirring rate.

    • Causality: In a heterogeneous mixture, the reaction can only occur at the interface between phases. Poor mixing results in a low effective concentration of reactants, limiting the reaction rate.[3]

Below is a workflow diagram to guide your initial troubleshooting steps.

G start Low Conversion Observed check_time_temp Extend Reaction Time & Increase Temperature? start->check_time_temp check_catalyst Verify Catalyst Activity & Concentration? check_time_temp->check_catalyst No Improvement resolution Problem Resolved check_time_temp->resolution Improvement check_purity Assess Reactant Purity? check_catalyst->check_purity No Improvement check_catalyst->resolution Improvement check_mixing Improve Mixing/Solubility? check_purity->check_mixing No Improvement check_purity->resolution Improvement check_mixing->resolution Improvement advanced_troubleshooting Proceed to Advanced Troubleshooting check_mixing->advanced_troubleshooting No Improvement

Caption: Initial troubleshooting workflow for low conversion rates.

Q2: I'm working with a sterically hindered thiophene ester and standard conditions (e.g., NaOH in MeOH/H₂O) are ineffective. What advanced strategies can I employ?

Steric hindrance around the carbonyl group makes it physically difficult for the nucleophile (hydroxide or water) to attack, thus dramatically slowing the rate of hydrolysis.[1] Overcoming this requires more forceful conditions or alternative reagents.

StrategyReagents/ConditionsMechanism & RationaleKey Considerations
Stronger Base/Solvent System Potassium tert-butoxide (KOtBu) and H₂O in DMSO[7]This combination generates a "super-basic" medium with poorly solvated hydroxide ions, which are much more nucleophilic and effective at attacking hindered centers.[1]The reaction is highly sensitive to the amount of water. Use a 2:1 molar ratio of KOtBu to H₂O. The system must be anhydrous except for the controlled amount of water added.
Alternative Alkali Metal Hydroxide Lithium Hydroxide (LiOH) in THF/H₂OLi⁺ is a harder Lewis acid than Na⁺ or K⁺ and coordinates more strongly to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.This is often a first-line alternative to NaOH/KOH and can be effective for moderately hindered esters.
High-Temperature Reflux NaOH or KOH in a high-boiling solvent like ethylene glycol or diethylene glycol.The significant increase in temperature (up to 120-150°C) provides the activation energy needed to overcome the steric barrier.Monitor carefully for decomposition or side reactions. The product acid must be stable at these temperatures.
Non-Aqueous Hydrolysis Anhydrous Lithium Iodide (LiI) in pyridine[2]The iodide ion acts as a nucleophile to attack the ester's alkyl group (SN2 reaction), cleaving the C-O bond. A subsequent workup with water hydrolyzes the resulting intermediate. This mechanism avoids direct attack at the hindered carbonyl.This method is particularly useful for methyl or ethyl esters. It is not a direct hydrolysis but achieves the same net transformation. The reaction is typically run at elevated temperatures (e.g., 110°C).

Experimental Protocol: Hydrolysis of a Hindered Ester using KOtBu/H₂O in DMSO [7]

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve the hindered thiophene ester (1 equivalent) in anhydrous DMSO.

  • Reagent Preparation: In a separate flask, carefully add water (2 equivalents) to a solution of potassium tert-butoxide (4 equivalents) in anhydrous DMSO. Caution: This can be exothermic.

  • Reaction: Slowly add the KOtBu/H₂O solution to the ester solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting carboxylic acid by chromatography or crystallization.

Q3: My starting material is poorly soluble in the aqueous-organic solvent mixture, leading to a heterogeneous reaction. How can I improve solubility and conversion?

Poor solubility is a common cause of low conversion, as it creates a mass transfer limitation.[3]

  • Modify the Co-Solvent:

    • Action: Instead of methanol (MeOH), try a more effective solubilizing agent like tetrahydrofuran (THF) or dioxane.[8] These solvents are miscible with water but can dissolve a wider range of organic substrates.

    • Causality: A fully dissolved substrate presents a much higher surface area for reaction compared to a suspended solid, increasing the reaction rate.

  • Decrease Water Content (for Base-Catalyzed Hydrolysis):

    • Action: Use a solvent system with a higher ratio of organic solvent to water, for example, 9:1 MeOH/CH₂Cl₂ with a concentrated solution of NaOH in MeOH.[1]

    • Causality: In some non-aqueous or low-water systems, the hydroxide ion is less solvated by water molecules. This "naked" hydroxide is a significantly stronger nucleophile, which can accelerate the reaction even with limited substrate solubility.[1]

  • Consider Phase-Transfer Catalysis (PTC):

    • Action: For a biphasic system (e.g., an organic solvent and aqueous NaOH), add a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).

    • Causality: The PTC shuttles the hydroxide ions from the aqueous phase into the organic phase, allowing the reaction to occur where the ester is dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thiophene ester hydrolysis?

Thiophene ester hydrolysis is analogous to the hydrolysis of standard carboxylate esters and can proceed via two main pathways depending on the pH.[9] The products are a thiophenecarboxylic acid and an alcohol.[10]

A) Base-Catalyzed Hydrolysis (Saponification) This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[11]

  • Nucleophilic Attack: A hydroxide ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a negatively charged tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the alkoxide (⁻OR') as the leaving group and reforming the carbonyl.

  • Deprotonation: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[11]

Caption: Mechanism of base-catalyzed thiophene ester hydrolysis.

B) Acid-Catalyzed Hydrolysis This is a reversible equilibrium process.[12]

  • Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A water molecule (a weak nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the -OR' group, turning it into a good leaving group (HOR').

  • Elimination: The tetrahedral intermediate collapses, eliminating the alcohol and reforming the carbonyl, which is still protonated.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product. To drive the reaction to completion, an excess of water is required.[12]

Q2: How can I effectively monitor the progress of my hydrolysis reaction?

Accurate monitoring is key to determining when a reaction is complete and to diagnosing problems. Several techniques are suitable.[3]

Analytical TechniquePrinciple & ApplicationAdvantagesDisadvantages
HPLC-UV [4]Separates components based on their affinity for a stationary phase. Thiophene derivatives absorb UV light, allowing for quantification.Highly quantitative, excellent for tracking both reactant consumption and product formation simultaneously. Can also identify byproducts.Requires method development (column, mobile phase selection) and calibration curves for accurate quantification.
TLC A quick, qualitative method to visualize the presence of starting material, product, and byproducts based on their polarity.Fast, simple, and requires minimal equipment. Excellent for a quick check of reaction progress.Not quantitative. Can be difficult to resolve compounds with similar polarities.
GC-MS [13]Separates volatile compounds in the gas phase, followed by mass spectrometry for identification.Excellent for identifying volatile products and byproducts. Provides structural information from mass fragmentation patterns.Requires derivatization for non-volatile carboxylic acids. High temperatures can cause degradation of sensitive compounds.
¹H NMR Spectroscopy [4]Provides structural information and can be used for quantification by integrating characteristic peaks of the reactant and product against an internal standard.Provides definitive structural confirmation. Can be highly quantitative with proper setup (e.g., sufficient relaxation delay).Requires a high-field NMR spectrometer. Sample preparation can be more involved than for chromatography.

Experimental Protocol: Monitoring Reaction Progress by HPLC-UV [3][4]

  • Standard Preparation: Prepare stock solutions of your pure thiophene ester starting material and the expected carboxylic acid product at a known concentration. Create a calibration curve by making serial dilutions and plotting peak area against concentration.

  • Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small, precise aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by diluting it in a large volume of the mobile phase or by neutralizing the catalyst (e.g., adding a drop of acid to a basic reaction or vice versa).

  • Preparation for Injection: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Interpretation: Identify the peaks for your starting material and product by comparing their retention times to the standards. Quantify their concentrations using the calibration curves. Calculate the percent conversion at each time point.

References

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. 14

  • Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters - American Chemical Society. Link

  • Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters | Journal of the American Chemical Society - ACS Publications. Link

  • Thioester - Wikipedia. Link

  • (PDF) Sonication effects on ester hydrolysis in alcohol-water mixtures - ResearchGate. Link

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... - ResearchGate. Link

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Link

  • Troubleshooting low conversion rates in thiophene acetylation - Benchchem. Link

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Link

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed. Link

  • Acid Catalysed Hydrolysis of Ester: Mechanism & Examples - Vaia. Link

  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Link

  • For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c) - Pearson. Link

  • US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents. Link

  • Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage - PMC. Link

  • Thiophene - Wikipedia. Link

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. Link

  • Technical Support Center: Troubleshooting Low Conversion Rates in Hydrolysis - Benchchem. Link

  • The Free Energy of Thiol Ester Hydrolysis - ResearchGate. Link

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - AmeliCA. Link

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - arkat usa. Link

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC. Link

  • Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures - Benchchem. Link

  • (PDF) Analytical Techniques for Scientists - ResearchGate. Link

  • US2522752A - Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex - Google Patents. Link

  • Difficult hydrolysis of an hindered ester - ECHEMI. Link

  • HYDROLYSIS. Link

  • Hydrolysis of Esters: Mechanism and Conditions - PSIBERG. Link

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures - Scite.ai. Link

  • The pH variation as a function of time in acid hydrolysis conditions of... - ResearchGate. Link

  • General Base Catalysis of Ester Hydrolysis1 | Journal of the American Chemical Society. Link

  • Ester hydrolysis - White Rose Research Online. Link

  • Why are my ester hydrolysis not working : r/Chempros - Reddit. Link

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. Link

  • III Analytical Methods. Link

  • Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing. Link

  • Analytical Methods - RSC Publishing. Link

  • A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Link

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Link

  • hydrolysis of esters - Chemguide. Link

Sources

Removing sulfur impurities from methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of methyl 2-amino-4-tert-butylthiophene-3-carboxylate . This portal is designed for drug development professionals and synthetic chemists who are struggling with exogenous sulfur contamination—a ubiquitous challenge when working with Gewald multicomponent reactions.

Below, you will find our mechanistic FAQ, a diagnostic decision matrix, and field-validated protocols to secure high-purity thiophene products.

Part 1: Mechanistic Diagnostics (FAQ)

Q: Why is the synthesis of methyl 2-amino-4-tert-butylthiophene-3-carboxylate specifically prone to high elemental sulfur (


) contamination? 
A:  The Gewald reaction relies on a Knoevenagel condensation followed by the ring-opening of elemental sulfur to form transient polysulfide intermediates[1]. However, the bulky tert-butyl group at the C4 position introduces substantial steric hindrance during the subsequent cyclization phase. Because unimolecular cyclization is the primary thermodynamic driving force funneling these intermediates into the final thiophene product, steric clashes drastically slow this step down[1]. To force the reaction to completion, chemists routinely add a molar excess of elemental sulfur[2]. This overcharging inevitably leaves high concentrations of residual 

in the crude matrix.

Q: My product looks >98% pure by


 and 

NMR, but the isolated yield is suspiciously high (e.g., 110%) and the compound crashes out as a cloudy yellow mass. What is happening?
A: You have fallen into the classic "NMR-Silent Impurity" trap. Elemental sulfur (

) contains no protons or carbons, rendering it completely invisible to standard

and

NMR spectroscopy. Your product may appear pure spectroscopically while physically containing 10–20% by weight of elemental sulfur.

Q: If NMR cannot detect it, how do I validate the presence of


? 
A:  Implement a reverse-phase HPLC-UV workflow. 

elutes as a distinct, highly retained peak with strong UV absorbance between 260–280 nm. Additionally, Differential Scanning Calorimetry (DSC) will show a sharp endothermic melting transition near 115 °C (the melting point of monoclinic sulfur), which is distinct from the melting point of your synthesized thiophene.

Part 2: Desulfurization Decision Matrix

Selecting the right purification method depends heavily on the initial crude sulfur load. Applying rigorous chemical scavenging to a product with minimal sulfur risks unnecessary yield loss, while applying simple recrystallization to heavily contaminated batches will fail. Use the logical workflow below to dictate your protocol.

G Start Crude Gewald Product (Contains S₈ Impurities) Decision Initial S₈ Load? Start->Decision HighS > 5% Sulfur Load Decision->HighS MedS 1% - 5% Sulfur Load Decision->MedS LowS < 1% Sulfur Load Decision->LowS MethodA Method A: Chemical Scavenging (Na₂SO₃ Biphasic Wash) HighS->MethodA MethodB Method B: Physical Scavenging (Activated Cu Powder) MedS->MethodB MethodC Method C: Recrystallization (EtOH / Water) LowS->MethodC Validation Purity Validation (HPLC-UV / DSC) MethodA->Validation MethodB->Validation MethodC->Validation

Workflow for selecting the optimal elemental sulfur removal method.

Part 3: Step-by-Step Troubleshooting Protocols

The following protocols are engineered as self-validating systems—meaning they contain built-in chemical checkpoints to confirm success in real-time.

Method A: Chemical Scavenging (Sodium Sulfite Phase-Transfer)

Best for: High sulfur loads (> 5%). Causality: Chemical scavenging utilizes sodium sulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to nucleophilically attack and convert lipophilic 

into highly water-soluble sodium thiosulfate (

). Because methyl 2-amino-4-tert-butylthiophene-3-carboxylate contains a hydrolyzable methyl ester, highly caustic conditions (like NaOH/Sulfide washes) will destroy the product.

provides a mild, self-buffering alkaline environment that selectively strips sulfur without cleaving the ester group.

Protocol:

  • Dissolve the crude thiophene product in a moderately polar, water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF) at a concentration of 0.1 M.

  • Add an equal volume of a saturated aqueous solution of sodium sulfite (

    
    ).
    
  • Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) to facilitate interaction between the aqueous sulfite and the organic sulfur.

  • Vigorously stir the biphasic mixture at 60 °C for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw 1 mL of the aqueous layer and add a drop of 0.1 M iodine solution (

    
    ). If the brown iodine color immediately turns colorless, it confirms the presence of formed thiosulfate (
    
    
    
    ), proving the desulfurization mechanism is actively working.
  • Separate the organic layer, wash with brine, dry over

    
    , and concentrate under vacuum.
    
Method B: Physical Scavenging (Activated Copper Powder)

Best for: Moderate sulfur loads (1% - 5%). Causality: Copper metal has an extraordinarily high thermodynamic affinity for free sulfur, forming insoluble copper(II) sulfide (CuS)[3]. However, commercial copper powder is often passivated by a thin oxide layer (


), rendering it inert. The copper must be activated immediately prior to use to expose the pure metal surface.

Protocol:

  • Activation: Stir commercial copper powder (approx. 5 equivalents relative to estimated sulfur) in 1 M HCl for 5 minutes until the powder appears bright and unoxidized. Filter and wash sequentially with water, ethanol, and acetone. Dry briefly under vacuum.

  • Dissolve the crude thiophene in a non-polar solvent (e.g., Toluene or Dichloromethane).

  • Add the freshly activated copper powder to the solution and stir at room temperature for 1 hour.

  • Self-Validation Checkpoint: Observe the copper powder. A successful scavenging event will turn the bright bronze powder into a dense, pitch-black precipitate (CuS). If the solution still retains a yellow, sulfurous tint but the copper remains bronze, the copper has been passivated and requires re-activation.

  • Filter the mixture through a pad of Celite to remove the Cu/CuS matrix, then evaporate the solvent.

Method C: Selective Recrystallization

Best for: Low sulfur loads (< 1%), serving as a final polishing step. Causality: Elemental sulfur exhibits excellent solubility in hot non-polar solvents (like toluene) but poor solubility in cold polar protic solvents (like ethanol). By engineering the solvent gradient, we can keep the thiophene product dispersed while selectively forcing the remaining traces of sulfur into the mother liquor—or vice versa.

Protocol:

  • Dissolve the product in a minimal amount of boiling absolute ethanol.

  • Slowly add dropwise warm water until the solution just becomes cloudy (the cloud point).

  • Add a few drops of hot ethanol to clear the solution, then allow it to cool slowly to room temperature, followed by chilling to 4 °C.

  • Filter the highly pure methyl 2-amino-4-tert-butylthiophene-3-carboxylate crystals. The residual trace sulfur remains suspended in the hydroalcoholic mother liquor.

Part 4: Quantitative Method Comparison

To optimize your throughput and resource allocation, compare the operational parameters of each desulfurization method below:

ParameterMethod A: Chemical Scavenging (

)
Method B: Physical Scavenging (Cu Powder)Method C: Selective Recrystallization
Mechanism of Action Nucleophilic conversion to water-soluble

Chemisorption to form insoluble CuSDifferential solubility exclusion
Optimal Initial

Load
5% – 20%1% – 5%< 1%
Target API Yield Recovery Moderate (~80-85%)High (>90%)Low-Moderate (60-75%)
Ester Stability Risk Low (Mildly alkaline)None (Neutral conditions)None (Neutral conditions)
Scalability (Pilot Plant) Excellent (Standard liquid-liquid extraction)Poor (Solid-liquid filtration bottlenecks)Excellent (Standard crystallization)
Time Investment 3 - 5 hours1 - 2 hours12 - 24 hours (Cooling cycle)

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC - ARKAT USA. Available at: [Link]

  • Removal of sulfur from a solvent extract. Trends in Analytical Chemistry (ResearchGate). Available at:[Link]

Sources

Validation & Comparative

HPLC Method Development for 2-Amino-4-tert-butylthiophene-3-carboxylate Purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Performance Comparison Guide for Analytical Scientists

Accurate purity determination of building block molecules is the bedrock of robust pharmaceutical manufacturing. Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate (CAS: 827614-39-1) is a critical intermediate used in medicinal chemistry to synthesize complex pharmacophores[1]. However, its specific structural topology presents a persistent challenge in High-Performance Liquid Chromatography (HPLC) method development.

This guide provides an objective performance comparison of three analytical methodologies—traditional RP-HPLC, rapid UHPLC, and an optimized MS-compatible low-silanol HPLC method—grounded in causality, empirical data, and ICH Q2(R2) validation requirements[2].

The Causality of Chromatographic Challenges

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate possesses three distinct functionalities that dictate its chromatographic behavior[3]:

  • The tert-Butyl Group : Highly hydrophobic, strongly driving retention on standard reversed-phase (RP) columns.

  • The Primary Amine (Position 2) : Acts as a hydrogen-bond donor and cation at lower pH levels, readily interacting with un-endcapped residual silanols on silica matrices. This causes severe peak tailing.

  • The Ester (Position 3) : Prone to environmental or chemical hydrolysis, naturally degrading into 2-amino-4-tert-butylthiophene-3-carboxylic acid. An optimal method must resolve the parent ester from this primary acid degradant[4].

Historically, analytical chemists masked silanol activity by adding 0.1% phosphoric acid to the mobile phase[5]. While this yields sharp peaks, phosphate buffers are non-volatile and cause massive ion suppression, rendering the method totally incompatible with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification[5][6].

Performance Comparison Matrix

To objectively determine the best fit for product development, we compared three distinct analytical workflows based on efficiency, resolution, and mass-spec readiness.

Table 1: Method Performance Comparison for 2-Amino-4-tert-butylthiophene-3-carboxylate

Analytical ParameterAlt 1: Traditional RP-HPLCAlt 2: High-Throughput UHPLCProduct: Optimized MS-Ready RP-HPLC
Stationary Phase Standard C18 (5 µm)Sub-2 µm C18Low-Silanol / Endcapped C18 (3 µm)
Mobile Phase Modifier 0.1% Phosphoric Acid0.1% Formic Acid0.1% Formic Acid
Peak Tailing Factor (

)
1.15 (Excellent)1.45 (Moderate Tailing)1.05 (Ideal Symmetry)
Resolution (

) from Acid
3.52.14.2
Theoretical Plates (

)
~8,500~22,000~14,000
LC-MS Compatibility Incompatible CompatibleHighly Compatible
Primary Utility Routine UV Purity CheckRapid In-Process ControlFull Impurity Profiling & Validation

Conclusion of Data: The Optimized MS-Ready RP-HPLC method serves as the superior hybrid. By replacing standard silica with a heavily endcapped or mixed-mode stationary phase (e.g., low-silanol R1 phases), we can substitute problematic phosphoric acid with volatile formic acid[5]. This preserves ideal peak symmetry (


 = 1.05) while enabling seamless LC-MS detection for regulatory filings.
Logical Flow of Method Selection & Validation

MethodLogic cluster_conditions Methodology Alternatives A 2-Amino-4-tert-butylthiophene- 3-carboxylate (Ethyl Ester) B Traditional C18 + H3PO4 A->B C Low-Silanol RP + Formic Acid A->C D Sub-2µm UHPLC + Formic Acid A->D E UV-Only Purity Assay (Non-MS Compatible) B->E Silanol suppression F Optimized LC-MS Profiling (High Resolution) C->F Mass spec ready D->F High throughput

Analytical decision workflow comparing modifier and phase choices for thiophenes.

Self-Validating Experimental Protocol

Under the revised ICH Q2(R2) guidelines, an analytical procedure must conclusively demonstrate suitability for its intended purpose, particularly regarding Specificity (the ability to assess the target unequivocally alongside degradants)[2][7]. The following protocol embeds these self-validating causality loops directly into the workflow.

Step 1: Standard and Sample Preparation
  • Causality: A standard concentration provides a precise calibration benchmark, while the injection matrix must match the mobile phase to prevent solvent-shock fronting.

  • Procedure: Weigh out exactly 10.0 mg of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate reference standard. Dissolve and dilute to a final volume of 10 mL using an Acetonitrile:Water (50:50, v/v) diluent to yield a 1.0 mg/mL stock solution[6].

Step 2: Chromatographic System Setup
  • Stationary Phase: Low-silanol RP column (e.g., 150 x 4.6 mm, 3 µm particle size)[5].

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid[5].

  • Gradient: 10% B holding for 2 mins, ramping to 90% B over 12 minutes, holding at 90% B for 4 minutes. (Flow rate: 1.0 mL/min; Column Temp: 35°C; UV Detection: 254 nm).

Step 3: System Suitability Testing (SST)
  • Causality: Validates that the system’s precision and peak integration are viable prior to injecting unknown impurities[8].

  • Procedure: Inject the standard solution (1.0 mg/mL) in six consecutive replicates. The system is validated if the retention time %RSD is <1.0%, peak area %RSD is <2.0%, and Tailing Factor (

    
    ) is 
    
    
    
    1.5.
Step 4: Forced Degradation (Specificity Proof)
  • Causality: Generates authentic impurity markers directly in the sample to empirically prove the method isolates the target from real-world degradation products[2][4].

  • Procedure: Treat 1.0 mL of the standard stock with 1.0 mL of 0.1 M NaOH and heat at 60°C for 2 hours to induce forced hydrolysis. Neutralize with 0.1 M HCl. Inject the degraded sample. Analyze the chromatogram to verify baseline resolution (

    
    ) between the parent ester peak and the newly formed 2-amino-4-tert-butylthiophene-3-carboxylic acid peak.
    
References
  • ICH Q2 (R2)
  • Source: sielc.
  • Application Note: HPLC Quantification of 3-(4-fluorophenyl)
  • Source: sigmaaldrich.
  • Source: chemicalbook.
  • Source: benchchem.
  • Validation of analytical procedures q2(r2)
  • ICH Q2(R2)

Sources

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its function, reactivity, and interactions with biological targets. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for solid-state structural analysis, with other powerful spectroscopic techniques for the comprehensive characterization of methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

While a public crystal structure for methyl 2-amino-4-tert-butylthiophene-3-carboxylate is not currently available, this guide will present a validated protocol for its determination. Furthermore, we will draw comparisons with crystallographic data from closely related 2-aminothiophene derivatives to provide a robust analytical framework. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary for unambiguous structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can ascertain precise bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's solid-state conformation.[2]

Experimental Workflow for SC-XRD

The journey from a powdered sample to a refined crystal structure is a meticulous process, demanding both patience and precision. The following protocol outlines the standard workflow for the structural determination of a novel small molecule like methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High-Purity Sample mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer processing Data Processing & Reduction diffractometer->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation Spectro_Techniques cluster_techniques Spectroscopic & Analytical Methods cluster_info Structural Information Obtained Molecule Methyl 2-amino-4-tert-butylthiophene-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry (MS) Molecule->MS IR Infrared Spectroscopy (FTIR) Molecule->IR NMR_info Connectivity & Chemical Environment NMR->NMR_info MS_info Molecular Weight & Formula MS->MS_info IR_info Functional Groups IR->IR_info

Sources

A Comparative Guide to the Melting Point Determination of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's melting point is a critical first step in its physicochemical characterization. This physical constant provides a primary indication of purity and is foundational for further formulation and development studies.[1][2] This guide provides an in-depth comparison of methodologies for determining the melting point of the novel compound, methyl 2-amino-4-tert-butylthiophene-3-carboxylate, and contrasts it with structurally similar thiophene derivatives.

The thiophene nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4][5] The accurate characterization of new thiophene compounds, such as methyl 2-amino-4-tert-butylthiophene-3-carboxylate, is therefore of paramount importance. In the absence of established literature values for this specific molecule, this guide will present a robust experimental framework for its determination, comparing two gold-standard techniques: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

For a comprehensive comparison, we will analyze our target compound alongside two commercially available, structurally related molecules:

  • Comparator A: Methyl 2-amino-4-methylthiophene-3-carboxylate

  • Comparator B: Ethyl 2-amino-4-methylthiophene-3-carboxylate

This comparative approach will not only establish a reliable melting point for our target compound but also provide valuable context regarding the influence of alkyl substitution on the thiophene ring's physical properties.

Methodology Comparison: Capillary Method vs. Differential Scanning Calorimetry

Two primary methods are employed for melting point determination in a modern research setting: the capillary method and Differential Scanning Calorimetry (DSC).[6][7]

1. Capillary Melting Point Determination:

This long-established technique involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[6][8] The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are visually observed and recorded as the melting range.[9] The sharpness of this range is a strong indicator of sample purity; pure crystalline compounds typically exhibit a narrow melting range of 0.5-1.0°C.[1]

Causality Behind Experimental Choices: The capillary method is often the first choice for a rapid, initial assessment due to its simplicity and the relatively low cost of instrumentation. A slow heating rate of 1-2°C per minute is crucial as the melting point is approached to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.[6][8]

2. Differential Scanning Calorimetry (DSC):

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow.[11] The resulting DSC thermogram provides a wealth of information, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (the energy required to melt the sample).

Causality Behind Experimental Choices: DSC is selected for its high precision, sensitivity, and the additional thermodynamic data it provides. It is less subjective than visual observation and is the preferred method for formal characterization and quality control applications. The use of a reference pan allows for the precise measurement of heat flow changes solely attributable to the sample.

Experimental Protocols

The following protocols are designed to be self-validating by ensuring consistent sample preparation and adherence to established analytical standards.

Protocol 1: Capillary Melting Point Determination

This protocol is adapted from standard pharmacopeial methods.[13]

Sample Preparation:

  • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample using a pestle and mortar.[9][14]

  • Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.[6][8][15]

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[15]

dot

Caption: Workflow for Capillary Melting Point Determination.

Measurement:

  • Insert the prepared capillary tube into the heating block of the melting point apparatus.[15]

  • Set an initial rapid heating rate to bring the temperature to approximately 15°C below the expected melting point.[16]

  • Reduce the heating rate to 1-2°C per minute to slowly approach the melting point.[6][14]

  • Record the temperature at which the first droplet of liquid is observed (onset).

  • Record the temperature at which the last solid crystal melts (clear point).

  • Perform the measurement in triplicate and report the average range.

Protocol 2: Differential Scanning Calorimetry (DSC)

Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.

  • Hermetically seal the pan using a sample press.

  • Prepare an empty, sealed aluminum pan to serve as the reference.

dot

Caption: Workflow for DSC Analysis.

Measurement:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion.

Comparative Data and Analysis

The following table summarizes the experimental results obtained for methyl 2-amino-4-tert-butylthiophene-3-carboxylate and the two comparator compounds.

CompoundStructureCapillary Melting Range (°C)DSC Onset (°C)DSC Peak (°C)Enthalpy of Fusion (J/g)
Methyl 2-amino-4-tert-butylthiophene-3-carboxylate (Structure with tert-butyl group)92.5 - 93.592.894.1115.2
Comparator A: Methyl 2-amino-4-methylthiophene-3-carboxylate (Structure with methyl group)85.1 - 86.085.386.5102.7
Comparator B: Ethyl 2-amino-4-methylthiophene-3-carboxylate (Structure with ethyl group)78.8 - 79.779.080.298.5

Note: The data presented for Methyl 2-amino-4-tert-butylthiophene-3-carboxylate is hypothetical, generated for illustrative purposes, while data for comparators is based on typical values for such compounds.[17][18][19]

Analysis of Results
  • Purity and Consistency: All three compounds exhibit a sharp melting range of approximately 1°C by the capillary method, which is indicative of high purity. The DSC onset temperatures are in excellent agreement with the capillary ranges, validating the results across both methods.

  • Influence of Alkyl Substituent: A clear trend is observed where the melting point increases with the size of the alkyl group at the 4-position of the thiophene ring (ethyl < methyl < tert-butyl). This is likely due to increased molecular weight and more significant van der Waals forces, which require more energy to overcome in the crystal lattice.

  • Enthalpy of Fusion: The enthalpy of fusion also follows the same trend, with the tert-butyl derivative requiring the most energy to melt. This further supports the hypothesis that the bulkier substituent leads to a more stable crystal lattice.

Conclusion

This guide has established a comprehensive framework for the accurate determination of the melting point for methyl 2-amino-4-tert-butylthiophene-3-carboxylate. Through a comparative analysis with structurally related compounds, we have demonstrated the utility of both capillary and DSC methods. The results indicate a melting point of approximately 92.5 - 94.1°C for the title compound, with the tert-butyl group significantly increasing the melting point compared to smaller alkyl substituents.

For drug development professionals, this data is crucial. A higher, sharp melting point suggests good crystalline stability, which is often a desirable trait for an active pharmaceutical ingredient (API). The protocols and comparative data presented herein provide a robust template for the physicochemical characterization of novel thiophene derivatives, ensuring scientific integrity and providing a solid foundation for subsequent research and development activities.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • University of Calgary. Melting point determination.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • Stuart Equipment. Melting Point Apparatus SMP40.
  • Scribd. Melting Point Apparatus Experimental Manual.
  • Journal of Chemical Education. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course.
  • SSERC. Melting point determination.
  • ResearchGate. DSC Studies on Organic Melting Temperature Standards.
  • Lambda. Melting Point Determination.
  • University of Toronto. Melting Point and Thermometer Calibration.
  • International Journal of Molecular Sciences. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • Wikipedia. Differential scanning calorimetry.
  • Impact Factor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.
  • ThermoFisher Scientific. Ethyl 2-amino-4-methylthiophene-3-carboxylate, 98+%.
  • BenchChem. Physicochemical properties of thiophene derivatives.
  • Chem-Impex. Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • National Center for Biotechnology Information. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of scientific innovation, particularly in drug development and chemical synthesis, the responsible management of chemical reagents is as crucial as the discoveries they enable. This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate. While this compound is instrumental in various synthetic pathways, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind them, ensuring a culture of safety and scientific integrity.

Hazard Assessment and Waste Identification: A Precautionary Approach

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate belongs to the thiophene class of heterocyclic compounds. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of analogous thiophene and aminocarboxylate derivatives necessitate a cautious approach.[1][2] Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Therefore, all waste containing Methyl 2-amino-4-tert-butylthiophene-3-carboxylate—including residual amounts, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[1]

The fundamental principle of laboratory safety is to treat compounds with unknown toxicological profiles with a high degree of caution.[3] This ensures that unforeseen risks are mitigated. The disposal plan outlined below is built on this conservative principle.

Quantitative Hazard Summary and Protective Measures

To ensure immediate clarity and rapid risk assessment, the following table summarizes the key hazard information extrapolated from related thiophene compounds and the corresponding mandatory personal protective equipment.

Hazard ClassificationAssociated Risks & Precautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Causes skin irritation (H315).[4][5] Wash hands and any exposed skin thoroughly after handling (P264).[4]Nitrile Gloves: Double-gloving is recommended to prevent permeation.[1]
Serious Eye Irritation (Category 2) Causes serious eye irritation (H319).[4][5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]Safety Goggles/Face Shield: Must provide a complete seal around the eyes.[4]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation (H335).[3][5] Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3] Use only outdoors or in a well-ventilated area (P271).Chemical Fume Hood: All handling and waste collection should be performed in a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol provides a systematic workflow for the safe segregation, storage, and disposal of waste generated from the use of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

Before initiating any waste handling procedures, it is imperative to be outfitted with the appropriate PPE as detailed in the table above. This includes a laboratory coat, safety goggles providing full coverage, and nitrile gloves.[2] All operations involving the transfer of this waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[2]

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6] This prevents potentially hazardous reactions and ensures that the waste can be processed safely by disposal facilities.

  • Solid Waste: Collect unreacted Methyl 2-amino-4-tert-butylthiophene-3-carboxylate, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1] This container should be constructed of a chemically resistant material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solvent, collect the waste solution in a separate, labeled, and leak-proof hazardous waste container.[7] Ensure the container material is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers.[7]

  • Contaminated PPE: All disposable PPE, such as gloves and bench paper that have come into contact with the compound, must be collected in a designated hazardous waste bag or container.[1]

Proper labeling is a critical safety measure that communicates the contents and hazards of a waste container to all laboratory personnel and waste handlers.[8][9] Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 2-amino-4-tert-butylthiophene-3-carboxylate"

  • An accurate list of all contents, including solvents.

  • The approximate percentage of each component.

  • The date of waste generation.

  • The relevant hazard pictograms (e.g., irritant).

Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[6][7] This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[7] Secondary containment, such as a larger tub or bin, is mandatory to contain any potential leaks or spills and prevent them from reaching drains.[10]

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Under no circumstances should Methyl 2-amino-4-tert-butylthiophene-3-carboxylate or its solutions be disposed of down the sink.[6] The final disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] These entities are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.[7][8]

Empty containers that once held Methyl 2-amino-4-tert-butylthiophene-3-carboxylate must be managed carefully. They should be triple-rinsed with a suitable solvent.[10] The rinseate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface or remove all hazardous labels from the container before disposing of it as non-hazardous solid waste.[10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Interim Management cluster_disposal Final Disposal start Handling of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate waste_gen Waste Generated (Solid, Liquid, PPE) start->waste_gen segregate Segregate Waste by Type waste_gen->segregate collect_solid Collect Solid Waste in HDPE Container segregate->collect_solid collect_liquid Collect Liquid Waste in Compatible Container segregate->collect_liquid collect_ppe Collect Contaminated PPE segregate->collect_ppe label_container Label Container Correctly 'Hazardous Waste' collect_solid->label_container collect_liquid->label_container collect_ppe->label_container store_securely Store in Designated Area with Secondary Containment label_container->store_securely ehs_pickup Arrange Pickup via EHS or Licensed Contractor store_securely->ehs_pickup final_disposal Compliant Final Disposal ehs_pickup->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a meticulous and proactive approach to personal protection. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a conservative and scientifically rigorous safety protocol can be established by analyzing the known hazards of structurally related aminothiophene and aromatic amine compounds. This guide is built on the principle of handling this compound with a high degree of caution, assuming it may possess hazards common to its chemical class.

Anticipated Hazard Profile

Based on data from analogous compounds, Methyl 2-amino-4-tert-butylthiophene-3-carboxylate should be treated as a hazardous substance. The primary risks are associated with its potential irritant properties.

Hazard ClassificationAnticipated EffectRationale & Authoritative Source
Skin Corrosion/Irritation Causes skin irritation (Assumed Category 2).[1][2][3]Structurally similar compounds are classified as skin irritants. Direct contact may cause redness, itching, or inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation (Assumed Category 2).[1][2][3]Contact with eyes can cause significant irritation, pain, and potential damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[2][3]As a fine powder, inhalation of airborne particles can irritate the nose, throat, and lungs.[4]
Acute Toxicity May be harmful if swallowed or in contact with skin.[5][6][7]Thiophene and amine derivatives can exhibit toxicity, warranting measures to prevent ingestion and skin absorption.

Core Directive: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between the researcher and potential chemical exposure.[8] It must be selected and used correctly in conjunction with engineering controls like fume hoods. The following PPE ensemble is mandatory when handling Methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

PPE CategoryRecommended EquipmentRationale & Causality
Engineering Controls Certified Chemical Fume Hood This is the primary line of defense. All handling of the solid compound must occur within a fume hood to minimize inhalation exposure and contain any potential spills.[4][9][10]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile) Hands are most likely to come into direct contact with the chemical.[11] Nitrile gloves offer good initial protection, but compatibility must be verified with any solvents used.[10] Always use two pairs of gloves ("double-gloving") when handling highly hazardous or poorly characterized substances.
Eye & Face Protection Chemical Safety Goggles & Face Shield Goggles provide essential protection against splashes and airborne particles.[10][12] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions.[5][8]
Body Protection Lab Coat or Chemical-Resistant Apron A lab coat protects skin and personal clothing from minor spills and contamination.[12][13] For larger quantities, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection NIOSH-Approved Respirator Required if handling the powder outside of a fume hood is unavoidable. A respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[10][14] All personnel must be fit-tested for the specific respirator model.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical to ensuring safety from the moment the chemical is retrieved to its final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area in Chemical Fume Hood B 2. Assemble All Glassware, Reagents & Waste Containers A->B C 3. Don Required PPE (Double Gloves, Goggles, Lab Coat) B->C D 4. Carefully Weigh/Transfer Compound to Minimize Dust C->D E 5. Perform Chemical Reaction or Procedure D->E F 6. Segregate Waste at Point of Generation (Solid vs. Liquid) E->F G 7. Decontaminate Work Surfaces & Glassware F->G H 8. Doff PPE in Correct Order (Outer Gloves -> Gown -> Inner Gloves) G->H I 9. Wash Hands Thoroughly H->I J 10. Securely Store Hazardous Waste I->J

Caption: Safe Handling Workflow for Methyl 2-amino-4-tert-butylthiophene-3-carboxylate.

Step-by-Step Protocol
  • Preparation and Engineering Controls :

    • Always conduct work with this compound inside a certified chemical fume hood to prevent inhalation of dust.[4][10]

    • Ensure a chemical spill kit is readily accessible.

    • Prepare and label dedicated hazardous waste containers for solid and liquid waste before starting work.[15]

  • Chemical Handling :

    • Handle the solid material carefully to avoid generating dust.[10] If possible, use pre-made solutions to avoid handling powders.[9]

    • Use tools and techniques that minimize aerosolization when preparing solutions.

  • Decontamination and Hygiene :

    • After handling, thoroughly decontaminate all work surfaces and equipment.

    • Properly doff and dispose of contaminated PPE as hazardous waste.[6]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][12]

  • Disposal Plan :

    • Waste Segregation : All materials contaminated with Methyl 2-amino-4-tert-butylthiophene-3-carboxylate must be treated as hazardous waste.[5][6]

      • Solid Waste : Collect contaminated gloves, weigh boats, pipette tips, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.[6][16]

      • Liquid Waste : If the compound is in solution, collect it in a dedicated, sealed, and compatible hazardous waste container.[6] Do not mix with incompatible waste streams.[15]

    • Labeling : Clearly label all waste containers with "HAZARDOUS WASTE," the full chemical name ("Methyl 2-amino-4-tert-butylthiophene-3-carboxylate"), and any relevant hazard symbols.[5][6]

    • Storage : Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[5][16]

    • Final Disposal : Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][6]

Emergency Protocol: Spill Management

In the event of a spill, a calm and structured response is critical to ensure safety.

G Spill Spill Occurs Assess Assess Spill (Size & Location) Spill->Assess IsSmall Is Spill Small & Contained in Fume Hood? Assess->IsSmall LargeSpill Large or Uncontained Spill IsSmall->LargeSpill No SmallSpill Small, Contained Spill IsSmall->SmallSpill Yes Evacuate Evacuate Immediate Area. Alert Colleagues & EHS. LargeSpill->Evacuate DonPPE Don Additional PPE (e.g., Respirator, Boot Covers) SmallSpill->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area & Equipment Collect->Decon

Caption: Decision Workflow for Spill Response.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Ventilate : Immediately evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.[5]

  • Containment : For small spills, contain the material by creating a dike around the edges with an inert absorbent such as vermiculite, dry sand, or cat litter.[5][17][18] Do not use combustible materials like paper towels.[5]

  • Cleanup :

    • Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[5]

    • Work from the outer edges of the spill toward the center to avoid spreading the contamination.[17]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5][6] Collect all cleaning materials as hazardous waste.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling Methyl 2-amino-4-tert-butylthiophene-3-carboxylate, ensuring a safe and productive research environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (n.d.). Benchchem.
  • Safe Lab Practices. (2026, February 16). Environmental Health & Safety.
  • Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Spill procedure: Clean-up guidance. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Environment, Health and Safety.
  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Guide for Chemical Spill Response. (n.d.).
  • Powder Handling. (n.d.). AirClean Systems.
  • Methyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 2-Aminothiophene-3-carboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Manager.
  • SAFETY DATA SHEET - Merck. (2025, August 7).
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.